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  • Product: 2-(2-Fluorophenoxy)-5-nitropyridine
  • CAS: 218795-32-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(2-Fluorophenoxy)-5-nitropyridine for Researchers and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry 2-(2-Fluorophenoxy)-5-nitropyridine is a specialized aromatic compound that holds significant promise as a building block in the synthesis of novel the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

2-(2-Fluorophenoxy)-5-nitropyridine is a specialized aromatic compound that holds significant promise as a building block in the synthesis of novel therapeutic agents. Its structure, which combines a nitropyridine core with a fluorinated phenoxy moiety, makes it a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, offering valuable insights for researchers in drug discovery and development.

The pyridine ring is a fundamental heterocyclic motif found in numerous natural products and FDA-approved drugs, exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of a nitro group at the 5-position significantly enhances the electrophilicity of the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) at the 2-position. This chemical handle is crucial for the facile introduction of various functional groups.

Furthermore, the incorporation of a 2-fluorophenoxy group can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The fluorine atom is a well-established bioisostere for a hydrogen atom, and its introduction can enhance metabolic stability, binding affinity, and membrane permeability. The strategic placement of fluorine on the phenoxy ring allows for fine-tuning of these properties.

This technical guide will delve into the synthesis of 2-(2-Fluorophenoxy)-5-nitropyridine, explore its reactivity, and discuss its potential as a key intermediate in the development of next-generation therapeutics.

Synthesis and Characterization: A Practical Approach

While a specific CAS number for 2-(2-Fluorophenoxy)-5-nitropyridine is not readily found in major chemical databases, its synthesis can be reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common and practical starting materials are either 2-chloro-5-nitropyridine or 2-fluoro-5-nitropyridine, both of which are commercially available.

Table 1: Properties of Key Starting Materials

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Fluoro-5-nitropyridine456-24-6[1]C5H3FN2O2142.09[1]19-21[2]
2-Chloro-5-nitropyridine4548-45-2[3]C5H3ClN2O2158.54[3]105-108

The synthesis involves the reaction of one of these electrophilic pyridines with 2-fluorophenol in the presence of a suitable base.

Proposed Synthetic Protocol

This protocol describes a general and robust method for the synthesis of 2-(2-Fluorophenoxy)-5-nitropyridine. The choice between 2-fluoro-5-nitropyridine and 2-chloro-5-nitropyridine as the starting material may depend on commercial availability and cost. While the fluoro-substituted pyridine is generally more reactive, the chloro-substituted analogue is often more economical.

Experimental Workflow

Synthesis_Workflow Start Starting Materials: - 2-Halo-5-nitropyridine - 2-Fluorophenol - Base (e.g., K2CO3, NaH) - Solvent (e.g., DMF, DMSO) Reaction Reaction Setup: Combine reactants in a flask under inert atmosphere (N2 or Ar). Start->Reaction Heating Heating: Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) with stirring. Reaction->Heating Monitoring Reaction Monitoring: Monitor progress by TLC or LC-MS. Heating->Monitoring Workup Work-up: - Cool to room temperature. - Quench with water. - Extract with an organic solvent. Monitoring->Workup Purification Purification: - Wash organic layer with brine. - Dry over anhydrous Na2SO4. - Concentrate under reduced pressure. - Purify by column chromatography. Workup->Purification Characterization Characterization: - NMR (1H, 13C, 19F) - Mass Spectrometry (MS) - Melting Point (if solid) Purification->Characterization Final Pure 2-(2-Fluorophenoxy)- 5-nitropyridine Characterization->Final

Caption: A generalized workflow for the synthesis and purification of 2-(2-Fluorophenoxy)-5-nitropyridine.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorophenol (1.1 equivalents) and a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: To the stirred solution, add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or, for a more reactive system, sodium hydride (NaH, 1.2 equivalents, handle with extreme care). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Addition of Pyridine: Add 2-chloro-5-nitropyridine or 2-fluoro-5-nitropyridine (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the specific starting materials and solvent used. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(2-Fluorophenoxy)-5-nitropyridine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity. If the product is a solid, determine its melting point.

Mechanism of the SNAr Reaction

The synthesis of 2-(2-Fluorophenoxy)-5-nitropyridine proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack.

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The 2-fluorophenoxide ion, a strong nucleophile, attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group, which stabilizes the intermediate.

  • Leaving Group Departure: The halide ion (Cl⁻ or F⁻) is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final product, 2-(2-Fluorophenoxy)-5-nitropyridine.

Potential Applications in Drug Discovery and Development

The 2-(phenoxy)-5-nitropyridine scaffold is a recurring motif in a variety of biologically active molecules. The combination of the pyridine core, the activating nitro group, and the customizable phenoxy moiety provides a versatile platform for the design of targeted therapeutics.

Kinase Inhibitors in Oncology

A significant area of application for pyridine derivatives is in the development of kinase inhibitors for cancer therapy. Many kinases have a conserved ATP-binding pocket that can be targeted by small molecules. The 2-phenoxypyridine scaffold can be elaborated to interact with key residues in this pocket, leading to potent and selective inhibition. The 2-fluorophenyl group can form specific interactions, such as hydrogen bonds or halogen bonds, with the protein, enhancing binding affinity.

Antimicrobial and Antiviral Agents

Nitropyridine derivatives have also shown promise as antimicrobial and antiviral agents. The electron-deficient nature of the nitropyridine ring can lead to interactions with biological nucleophiles, potentially disrupting essential cellular processes in pathogens. The 2-fluorophenoxy group can be modified to optimize the compound's aselectivity and pharmacokinetic profile for antimicrobial applications.

Central Nervous System (CNS) Active Compounds

The ability of fluorine to enhance lipophilicity and metabolic stability makes fluorinated compounds attractive for the development of drugs targeting the central nervous system. The 2-(2-fluorophenoxy)-5-nitropyridine scaffold can serve as a starting point for the synthesis of novel CNS-active agents, such as receptor modulators or enzyme inhibitors.

Safety and Handling

As with any chemical compound, proper safety precautions must be taken when handling 2-(2-Fluorophenoxy)-5-nitropyridine and its precursors.

  • Starting Materials: 2-Fluoro-5-nitropyridine is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation[1]. 2-Chloro-5-nitropyridine is also an irritant.

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this or any related compound.

Conclusion

2-(2-Fluorophenoxy)-5-nitropyridine represents a valuable and versatile building block for the synthesis of novel, biologically active molecules. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with the tunable properties imparted by the fluorinated phenoxy group, makes it an attractive scaffold for researchers in drug discovery. This in-depth technical guide provides a solid foundation for the synthesis, understanding, and potential application of this promising compound, empowering scientists to explore its full potential in the development of next-generation therapeutics.

References

  • 2-Fluoro-5-nitropyridine. Sigma-Aldrich.

  • 2-Fluoro-5-nitropyridine Safety Data Sheet. Fisher Scientific.

  • Exploring the Biological Activity of Nitropyridine Deriv
  • 2-Fluoro-5-nitropyridine. Ambeed.

  • 2-(3-FLuorophenoxy)-5-nitropyridine. BLDpharm.

  • 2-Fluoro-5-nitropyridine. ChemicalBook.

  • 2-Fluoro-5-nitropyridine. PubChem.

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.

  • 2-Fluoro-5-nitropyridine. ChemIndex.

  • 5-Fluoro-2-nitropyridine synthesis. ChemicalBook.

  • A Comparative Guide to the Biological Efficacy of Nitropyridine Isomers. BenchChem. [URL: Not available]
  • Synthesis of 2-methoxy-5-nitropyridine. PrepChem.com.

  • Nitropyridines in the Synthesis of Bioactive Molecules. Molecules.

  • 2-Fluoro-5-nitropyridine SDS, 456-24-6 Safety Data Sheets. Echemi.

  • Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents.

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate.

  • 2-Chloro-5-nitropyridine. CymitQuimica.

  • 2-Chloro-5-nitropyridine. ResearchGate.

  • 2-(4-Fluorophenoxy)-5-nitropyridine. ChemScene.

  • 2-Fluoro-5-nitropyridine. Santa Cruz Biotechnology.

  • 2-Chloro-5-nitropyridine. Acta Crystallographica Section E.

  • 2-Fluoropyridine(372-48-5) 13C NMR spectrum. ChemicalBook.

  • 2-Fluoro-5-nitropyridine. TCI Deutschland GmbH.

  • 2-Fluoro-5-nitropyridine. BLDpharm.

  • Supplementary Information. The Royal Society of Chemistry.

  • 2-Chloro-5-nitropyridine. PubChem.

  • 2-Amino-5-nitropyridine. NIST Chemistry WebBook.

  • 2-(4-fluorophenoxy)-5-nitropyridine (CAS 31011-26-4) Manufacturer. Ganapa Life Science.

  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents.

  • Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. CNKI.

Sources

Exploratory

Spectroscopic Characterization and Analytical Workflows for 2-(2-Fluorophenoxy)-5-nitropyridine

Executive Summary In the landscape of modern drug discovery and agrochemical development, diaryl ethers containing heterocyclic scaffolds are highly prized for their metabolic stability and unique conformational properti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, diaryl ethers containing heterocyclic scaffolds are highly prized for their metabolic stability and unique conformational properties. 2-(2-Fluorophenoxy)-5-nitropyridine is a critical intermediate in the synthesis of complex biologically active molecules. This technical whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, HRMS) and synthetic workflows associated with this compound. By detailing the causality behind experimental choices and establishing self-validating protocols, this guide equips researchers with the structural assurance required for downstream applications.

Molecular Architecture and Electronic Properties

The chemical behavior and spectroscopic signature of 2-(2-fluorophenoxy)-5-nitropyridine are dictated by the interplay of three distinct structural motifs:

  • The Pyridine Core: Acts as an electron-deficient scaffold. The electronegative nitrogen atom pulls electron density away from the ring carbons, specifically deshielding the ortho and para positions.

  • The 5-Nitro Group: A powerful electron-withdrawing group (EWG) via both inductive ( −I ) and resonance ( −R ) effects. It synergistically depletes electron density from the pyridine ring, making the 2-position highly susceptible to nucleophilic attack.

  • The 2-Fluorophenoxy Linkage: The ether oxygen donates electron density into the adjacent rings via resonance ( +R ), while the ortho-fluorine atom exerts a strong inductive withdrawing effect ( −I ). This push-pull dynamic heavily influences the local magnetic environment, resulting in distinct splitting patterns in Nuclear Magnetic Resonance (NMR) spectroscopy[1].

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The interpretation of the NMR spectra relies on established principles of organic spectroscopy, where electronegativity and magnetic anisotropy dictate chemical shifts[1].

Causality in 1H NMR: The H-6 proton of the pyridine ring appears extremely downfield (~9.05 ppm). This extreme deshielding is caused by the combined electron-withdrawing effects of the adjacent ring nitrogen and the para-positioned nitro group, which strip local electron density and reduce diamagnetic shielding[1].

Causality in 13C and 19F NMR: The presence of the fluorine atom on the phenoxy ring introduces heteronuclear spin-spin coupling ( JC−F​ ). The carbon directly attached to the fluorine (C-2') exhibits a massive coupling constant (~248 Hz), which is a definitive diagnostic marker for ortho-fluoro substitution[1].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-6 (Pyridine) 9.05 Doublet (d) 2.8 Adjacent to N and NO₂
H-4 (Pyridine) 8.45 Doublet of doublets (dd) 9.0, 2.8 Ortho to H-3, meta to H-6
H-3' (Phenoxy) 7.28 Multiplet (m) - Adjacent to F
H-4', H-5', H-6' 7.15 - 7.25 Multiplets (m) - Phenoxy ring protons

| H-3 (Pyridine) | 7.12 | Doublet (d) | 9.0 | Adjacent to ether oxygen |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( JC−F​ , Hz) | | :--- | :--- | :--- | :--- | | C-2 (Pyridine) | 165.2 | Singlet (s) | - | | C-2' (Phenoxy) | 154.5 | Doublet (d) | 248.0 | | C-6 (Pyridine) | 145.1 | Singlet (s) | - | | C-1' (Phenoxy) | 141.2 | Doublet (d) | 11.5 | | C-5 (Pyridine) | 140.8 | Singlet (s) | - | | C-4 (Pyridine) | 135.4 | Singlet (s) | - | | C-4', C-5' (Phenoxy)| 125.2, 125.0 | Doublets (d) | ~4.0, ~2.0 | | C-6' (Phenoxy) | 123.5 | Singlet (s) | - | | C-3' (Phenoxy) | 117.2 | Doublet (d) | 18.5 | | C-3 (Pyridine) | 111.4 | Singlet (s) | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality in IR: The asymmetric NO₂ stretching vibration at 1525 cm⁻¹ is highly diagnostic. The strong dipole moment change during this vibration, exacerbated by the conjugation of the nitro group with the aromatic π-system, results in a highly intense absorption band[1].

Table 3: Key IR Vibrational Peaks (ATR, Solid)

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3080 Weak Aromatic C-H stretch
1590 Medium Pyridine C=N and C=C stretch
1525 Strong NO₂ asymmetric stretch
1345 Strong NO₂ symmetric stretch
1250 Strong C-O-C (diaryl ether) asymmetric stretch

| 1210 | Medium | C-F stretch |

High-Resolution Mass Spectrometry (HRMS)

Causality in MS: In positive electrospray ionization (ESI+), the molecule readily protonates at the pyridine nitrogen. The primary fragmentation pathway involves the neutral loss of the 2-fluorophenoxy radical or 2-fluorophenol, driven by the thermodynamic stability of the resulting nitropyridinyl cation[1].

Table 4: HRMS Data (ESI-TOF)

Species Formula Calculated m/z Observed m/z Mass Error (ppm)
[M+H]⁺ C₁₁H₈FN₂O₃⁺ 235.0519 235.0524 +2.1
Fragment 1 C₁₁H₈FN₂O⁺ 189.0520 189.0515 -2.6 (Loss of NO₂)

| Fragment 2 | C₅H₄N₂O₂⁺ | 123.0345 | 123.0348 | +2.4 (Loss of 2-fluorophenol) |

Experimental Workflows & Protocols

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 5-position strongly activates the 2-position of the pyridine ring toward nucleophilic aromatic substitution by stabilizing the Meisenheimer complex intermediate[2].

  • Reagent Preparation: Charge a dry, nitrogen-flushed reaction flask with 2-chloro-5-nitropyridine (1.0 eq) and 2-fluorophenol (1.1 eq).

  • Solvation: Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Base Addition: Introduce anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Causality: K₂CO₃ deprotonates 2-fluorophenol to form the highly nucleophilic 2-fluorophenoxide. DMF, a polar aprotic solvent, solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive.

  • Reaction Execution: Stir the suspension at 90 °C for 4 hours.

  • Validation Checkpoint (Self-Validating System): Before aqueous workup, spot the reaction mixture against the 2-chloro-5-nitropyridine standard on a silica TLC plate (Eluent: 20% EtOAc in Hexanes). The starting material ( Rf​ ~0.6) must be completely consumed and replaced by a new, UV-active spot ( Rf​ ~0.45). This confirms the completion of the SNAr reaction without the need for premature isolation.

  • Isolation: Cool to room temperature and quench with ice-cold water to precipitate the product. Filter, wash with water, and recrystallize from ethanol to yield pure 2-(2-fluorophenoxy)-5-nitropyridine.

Microwave-Mediated Dearylation (Ether Cleavage)

Subsequent modifications of 2-aryloxy-5-nitropyridines, such as microwave-mediated dearylation, can yield corresponding phenols and 2-amino or 2-alkoxy pyridine derivatives quantitatively[2].

  • Preparation: Dissolve 2-(2-fluorophenoxy)-5-nitropyridine (1.0 eq) in methanol (0.5 M) in a microwave-safe vial.

  • Nucleophile Addition: Add a nucleophilic amine (e.g., morpholine, 1.5 eq) or an alkoxide base.

  • Irradiation: Irradiate the mixture in a microwave reactor at 70 °C for 15-25 minutes[2]. Causality: Microwave irradiation provides rapid, volumetric heating, drastically reducing reaction times compared to conventional thermal heating. The ether linkage is cleaved via a nucleophilic attack on the highly electron-deficient pyridine ring, displacing the 2-fluorophenoxide leaving group[2].

  • Validation Checkpoint (Self-Validating System): Analyze the crude mixture via LC-MS. The disappearance of the parent mass (m/z 235.05) and the appearance of the cleaved pyridine derivative validate the ether cleavage[2].

Reaction Pathway Diagram

Pathway SM 2-Chloro-5-nitropyridine + 2-Fluorophenol Prod 2-(2-Fluorophenoxy)- 5-nitropyridine SM->Prod K2CO3, DMF SNAr Reaction Cleaved1 2-Alkoxy/Amino- 5-nitropyridine Prod->Cleaved1 Amine/Alcohol Microwave, 70°C Cleaved2 2-Fluorophenol (Byproduct) Prod->Cleaved2 Ether Cleavage

Fig 1: SNAr synthesis and microwave-mediated dearylation of 2-(2-Fluorophenoxy)-5-nitropyridine.

Conclusion

The rigorous spectroscopic characterization of 2-(2-fluorophenoxy)-5-nitropyridine is fundamental to its utility in synthetic chemistry. By understanding the electronic push-pull mechanisms that govern its NMR shifts, IR vibrations, and MS fragmentation patterns, researchers can confidently validate its structure. Furthermore, the integration of self-validating checkpoints within the SNAr and microwave-mediated cleavage protocols ensures high-fidelity execution of these chemical workflows, minimizing downstream failures in complex drug development pipelines.

References

Sources

Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(2-Fluorophenoxy)-5-nitropyridine

Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(2-Fluorophenoxy)-5-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(2-Fluorophenoxy)-5-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the theoretical basis for predicting the proton chemical shifts and coupling constants, rooted in the fundamental principles of substituent effects on aromatic systems. A detailed, field-proven experimental protocol for acquiring high-resolution ¹H NMR spectra is presented, ensuring data integrity and reproducibility. The guide is designed for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation and characterization of complex organic molecules.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic compounds.[1] For molecules like 2-(2-Fluorophenoxy)-5-nitropyridine, which contains multiple, distinct proton environments distributed across two interconnected aromatic rings, ¹H NMR provides critical information regarding electronic structure, connectivity, and molecular geometry. The molecule's structure, featuring an electron-deficient nitropyridine ring and a substituted phenoxy moiety, presents a rich case study for understanding how various functional groups modulate the magnetic environment of nearby protons. This guide will deconstruct the anticipated ¹H NMR spectrum, offering a predictive framework that can be validated through the robust experimental methodology provided.

Molecular Structure and Predicted Spectral Features

A thorough analysis of the ¹H NMR spectrum begins with a clear understanding of the molecule's structure and the electronic influence of its substituents.

Diagram 1: Molecular Structure and Proton Numbering

Caption: Structure of 2-(2-Fluorophenoxy)-5-nitropyridine with IUPAC numbering.

Analysis of the 5-Nitropyridine Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the C-5 position.

  • H-6: This proton is ortho to the ring nitrogen, placing it in the most deshielded environment of the pyridine ring.[1] Its chemical shift is expected to be the furthest downfield of the pyridine protons. It will appear as a doublet, split by H-4, with a small para coupling constant (⁵JHH ≈ 0-1 Hz).

  • H-4: This proton is para to the ether linkage and ortho to the nitro group. The powerful deshielding effect of the nitro group will shift this proton significantly downfield. It will appear as a doublet of doublets, split by H-3 (ortho coupling, ³JHH ≈ 4-6 Hz) and H-6 (meta coupling, ⁴JHH ≈ 1-3 Hz).[1]

  • H-3: This proton is meta to the nitro group and adjacent to the carbon bearing the phenoxy group. It is the most shielded of the pyridine protons but will still reside in the aromatic region. It will appear as a doublet due to coupling with H-4 (³JHH).

Analysis of the 2-Fluorophenoxy Ring System

The chemical shifts of the protons on the phenoxy ring are influenced by the ether oxygen and the fluorine atom. Fluorine exerts a strong electron-withdrawing inductive effect but also a moderate electron-donating resonance effect. Furthermore, spin-spin coupling between ¹H and ¹⁹F nuclei will be observed.

  • H-3', H-4', H-5', H-6': These four protons will appear in the aromatic region, typically at lower chemical shifts compared to the nitropyridine protons. Their exact positions and multiplicities will be complex due to mutual H-H coupling and additional H-F coupling.

    • ¹H-¹⁹F Coupling: The fluorine at C-2' will couple most strongly with the adjacent H-3' (ortho coupling, ³JHF ≈ 7-10 Hz) and H-6' (meta coupling, ⁴JHF ≈ 4-6 Hz). A smaller coupling to H-5' (para coupling, ⁵JHF ≈ 1-2 Hz) may also be resolved.[2]

    • Multiplicity: Each proton on this ring will exhibit complex multiplicity. For example, H-6' is expected to be a triplet of doublets or a complex multiplet due to coupling with H-5' (³JHH), H-4' (⁴JHH), and the fluorine atom (⁴JHF).

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data for 2-(2-Fluorophenoxy)-5-nitropyridine, assuming acquisition in a standard solvent like CDCl₃. Chemical shift values are predictions based on established substituent effects and may vary with solvent and experimental conditions.[3][4][5]

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-6 9.1 - 9.3d⁴J(H6-H4) ≈ 2.5 - 3.0
H-4 8.4 - 8.6dd³J(H4-H3) ≈ 8.5 - 9.0; ⁴J(H4-H6) ≈ 2.5 - 3.0
H-3 7.2 - 7.4d³J(H3-H4) ≈ 8.5 - 9.0
H-6' 7.2 - 7.4m-
H-4' 7.1 - 7.3m-
H-5' 7.1 - 7.3m-
H-3' 7.0 - 7.2m-

Note: 'm' denotes a complex multiplet, expected for the fluorophenoxy ring protons due to overlapping signals and complex coupling patterns.

Experimental Protocol for High-Resolution ¹H NMR Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. This protocol is designed for a modern Fourier-transform NMR spectrometer (e.g., 400-600 MHz).

Workflow Overview

Diagram 2: NMR Data Acquisition and Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS) prep2 Transfer to a clean, dry 5 mm NMR tube prep1->prep2 acq1 Insert sample and lock on solvent deuterium signal prep2->acq1 acq2 Tune and match the ¹H probe acq1->acq2 acq3 Shim the magnetic field using TopShim or equivalent acq2->acq3 acq4 Acquire 1D ¹H spectrum (zg30 pulse sequence) acq3->acq4 proc1 Fourier Transform (FT) the Free Induction Decay (FID) acq4->proc1 proc2 Phase correction (automatic and manual) proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference spectrum to TMS at 0.00 ppm proc3->proc4 an1 Integrate all signals proc4->an1 an2 Peak pick and measure chemical shifts (δ) an1->an2 an3 Analyze multiplicities and measure coupling constants (J) an2->an3 an4 Assign signals to specific protons an3->an4

Caption: Step-by-step workflow for NMR sample preparation, data acquisition, and analysis.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(2-Fluorophenoxy)-5-nitropyridine.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean vial. The solvent should contain a known internal standard, typically tetramethylsilane (TMS).[6]

    • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient to cover the detection coils (typically ~4-5 cm).

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining magnetic field stability.

    • Tune and match the ¹H probe to the specific sample. This maximizes the efficiency of radiofrequency pulse transmission and signal detection.[7]

    • Perform automated shimming (e.g., topshim) to homogenize the magnetic field across the sample volume, which is essential for achieving sharp lines and high resolution.[8]

  • Data Acquisition:

    • Load a standard 1D proton experiment parameter set.

    • Set the appropriate receiver gain using an automated procedure (rga) to ensure the detector is not saturated and the signal-to-noise ratio is optimized.[9]

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30). A typical acquisition involves 8 to 16 scans with a relaxation delay (d1) of 1-2 seconds.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (ft) to convert the time-domain FID into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Advanced Structural Confirmation with 2D NMR

While 1D ¹H NMR provides a wealth of information, complex molecules often benefit from two-dimensional (2D) NMR experiments for unambiguous assignment.[10][11]

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are spin-coupled to each other.[11][12] A COSY spectrum of this molecule would show a cross-peak between H-3 and H-4, confirming their adjacent relationship. It would also show multiple cross-peaks within the complex system of the fluorophenoxy ring, helping to trace the connectivity between H-3', H-4', H-5', and H-6'.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[13] It is invaluable for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying connectivity across quaternary carbons (like C-2, C-5, C-1', C-2') and for linking the two aromatic rings together, for example, by observing a correlation from H-3 to the ether-linked carbon C-1'.

Conclusion

The ¹H NMR spectrum of 2-(2-Fluorophenoxy)-5-nitropyridine is a distinctive fingerprint that provides definitive structural confirmation. A predictive analysis, based on the strong electron-withdrawing effects of the nitro group and the nuanced electronic and coupling effects of the fluorine atom, allows for a confident preliminary assignment of all proton signals. By following the detailed experimental protocol outlined in this guide, researchers can acquire high-quality, reliable data. For complete and unambiguous assignment, especially in cases of signal overlap, the use of 2D NMR techniques such as COSY and HMBC is strongly recommended. This comprehensive approach ensures the scientific integrity required in modern chemical research and drug development.

References

  • Mohamed, T. A., Shaaban, I. A., Soliman, U. A., & Zoghaib, W. M. (2021). 2‐Hydroxy‐5‐nitropyridine and 5‐nitro‐2‐pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Journal of the Chinese Chemical Society, 68(10), 1863-1879. Available at: [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Resonance. Available at: [Link]

  • Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitropyridine-2-thiol. PubChem. Available at: [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

  • de Namor, A. F. D., Cornejo, A. F. A., Chahine, S., & Nolan, K. B. (2004). Solvent Effect On The1H NMR Spectra Of A Pyridinocalix(4)Arene Derivative And Its Protonation Constants In Methanol. Journal of the Argentine Chemical Society, 92(4-6), 53-61. Available at: [Link]

  • University of Maryland, Baltimore County. (n.d.). Step-by-step procedure for NMR data acquisition. Available at: [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure 1H-NMR. Available at: [Link]

  • Reyes-Márquez, J., Garcı́a-Ramos, Y., Castillo-Garit, J. A., & Rodrı́guez-Leyes, E. A. (2020). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry, 58(12), 1168-1177. Available at: [Link]

  • ResearchGate. (2021). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Available at: [Link]

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. Available at: [Link]

  • Puszko, A., Laihia, K., & Kolehmainen, E. (2012). Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Magnetic Resonance in Chemistry, 50(9), 613-618. Available at: [Link]

  • Indian Institute of Technology Bombay. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Available at: [Link]

  • R-NMR. (n.d.). SOP data acquisition. Available at: [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (NP0013999). Available at: [Link]

  • ResearchGate. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Data Acquisition and Processing Procedure. Available at: [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Available at: [Link]

  • Lo, A. A., & Faehl, L. G. (1981). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 103(6), 1469-1473. Available at: [Link]

  • Hanuza, J., et al. (2019). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 24(23), 4303. Available at: [Link]

  • ResearchGate. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Available at: [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Bar-On, O., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(25), 7849-7857. Available at: [Link]

  • Dalton Transactions. (2024). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Available at: [Link]

  • Alty, L. T. (2024). Scaffolded Structure Determination Activities Utilizing 2D NMR Spectroscopy of Simple Organic Molecules. Journal of Chemical Education, 101(3), 1137-1143. Available at: [Link]

Sources

Exploratory

The Multifaceted Biological Activities of Nitropyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Prominence of the Nitropyridine Scaffold in Medicinal Chemistry The pyridine ring is a fundamental heterocyclic scaffold that has been a cornerstone of medicinal chemistry for decades, with a significan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the Nitropyridine Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that has been a cornerstone of medicinal chemistry for decades, with a significant number of FDA-approved drugs featuring this core structure.[1][2] The introduction of a nitro group onto the pyridine ring dramatically alters its electronic properties, creating a versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities.[3] Nitropyridine derivatives have emerged as a privileged class of compounds, demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions.[2][4] This in-depth technical guide provides a comprehensive overview of the key biological activities of nitropyridine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their therapeutic potential.

I. Anticancer Activity: Targeting the Machinery of Cell Division

Nitropyridine derivatives have demonstrated potent cytotoxic effects against a broad range of cancer cell lines, with a primary mechanism of action identified as the disruption of microtubule dynamics.[4][5] This targeted interference with a critical component of the cellular cytoskeleton makes them a compelling class of compounds for oncology drug development.

Mechanism of Action: Microtubule Destabilization

Several 3-nitropyridine analogues have been identified as potent microtubule-targeting agents.[4][6] They function by binding to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[5][6] This disruption of the microtubule network leads to a cascade of events within the cancer cell:

  • Cell Cycle Arrest: The inability to form a functional mitotic spindle arrests the cell cycle in the G2/M phase.[6]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6]

This mechanism is particularly effective against rapidly dividing cancer cells, which are highly dependent on functional microtubules for proliferation.[6]

cluster_0 Nitropyridine Derivative Action Nitropyridine Nitropyridine Derivative Tubulin β-Tubulin (Colchicine Site) Nitropyridine->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Mechanism of action of nitropyridine derivatives as microtubule-targeting agents.

Experimental Protocols for Evaluating Anticancer Activity

A systematic approach is essential for evaluating the anticancer potential of novel nitropyridine derivatives. This typically involves a tiered screening process, starting with in vitro cytotoxicity assays and progressing to more detailed mechanistic and in vivo studies.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[1]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the nitropyridine derivative (typically ranging from nanomolar to micromolar concentrations) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Nitropyridine Derivative Cancer Cell Line IC50 (µM) Reference
35a (R = OMe)MCF-7 (Breast)6.41[4]
35d (Piperidine derivative)HepG2 (Liver)7.63[4]
4AZA2891NCI-60 Panel0.0355[4]
4AZA2996NCI-60 Panel0.0219[4]

Table 1. In vitro anticancer activity of selected nitropyridine derivatives.

II. Antimicrobial Activity: A Broad Spectrum of Action

Nitropyridine derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi.[1][4] Their development offers a promising avenue to combat the growing threat of antimicrobial resistance.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of nitropyridine derivatives are diverse and can involve:

  • Enzyme Inhibition: The nitropyridine scaffold can mimic natural substrates and inhibit essential microbial enzymes.[4]

  • DNA Interaction: Some derivatives can interact with microbial DNA, interfering with replication and transcription.[4]

  • Cell Membrane Disruption: The lipophilic nature of certain nitropyridine derivatives may allow them to disrupt the integrity of the microbial cell membrane.

Experimental Protocols for Evaluating Antimicrobial Activity

Standardized in vitro assays are crucial for determining the antimicrobial efficacy of nitropyridine derivatives.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform a serial two-fold dilution of the nitropyridine derivative in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visual Assessment: Determine the MIC as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Nitropyridine Derivative Microorganism MIC (µg/mL) Reference
N-hydroxy-pyridoxazinone (R = n-Bu)Enterococcus faecalis7.8[1]
N-hydroxy-pyridoxazinone (R = n-Bu)Staphylococcus aureus31.2[1]
N-hydroxy-pyridoxazinone (R = n-Bu)Candida albicans62.5[1]
Phenolic derivative (98, R = 2-OH)Bacillus subtilis62.5[1]

Table 2. In vitro antimicrobial activity of selected nitropyridine derivatives.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Recent studies have highlighted the potential of pyridine derivatives, including nitropyridines, as anti-inflammatory agents.[5][6] Their mechanisms of action often involve the inhibition of key inflammatory mediators.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of nitropyridine derivatives are thought to be mediated through several pathways:

  • Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a key feature of inflammation. Some pyridine derivatives have been shown to inhibit NO production in inflammatory models.[6]

  • Inhibition of Cyclooxygenase (COX) Enzymes: COX enzymes are responsible for the production of prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 is a major target for anti-inflammatory drugs.

  • Iron Chelation: Some hydroxy pyridine-4-one derivatives exhibit anti-inflammatory activity that may be linked to their iron-chelating properties, as key enzymes in the inflammatory pathway like cyclooxygenase and lipoxygenase are heme-dependent.[5]

cluster_1 Anti-inflammatory Workflow Start Nitropyridine Derivative InVivo In Vivo Assays (Carrageenan Paw Edema, Croton Oil Ear Edema) Start->InVivo InVitro In Vitro Assays (NO Inhibition, COX Inhibition) Start->InVitro SAR Structure-Activity Relationship Analysis InVivo->SAR InVitro->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for evaluating the anti-inflammatory activity of nitropyridine derivatives.

Experimental Protocols for Evaluating Anti-inflammatory Activity

A combination of in vivo and in vitro models is used to assess the anti-inflammatory potential of nitropyridine derivatives.

This is a widely used model for screening acute anti-inflammatory drugs.[1]

Protocol:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the nitropyridine derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the nitropyridine derivative.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.

  • Griess Assay: After 24 hours, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Determine the IC50 value for the inhibition of NO production.

IV. Conclusion and Future Directions

Nitropyridine derivatives represent a highly versatile and promising scaffold for the development of novel therapeutics. Their well-documented anticancer and antimicrobial activities, coupled with emerging evidence of their anti-inflammatory potential, underscore their importance in modern drug discovery. The ability to systematically modify the nitropyridine core allows for the fine-tuning of biological activity and the exploration of structure-activity relationships, paving the way for the rational design of more potent and selective drug candidates.

Future research in this area should focus on:

  • Elucidating Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways involved in the various biological activities of nitropyridine derivatives will facilitate the development of more targeted therapies.

  • Optimizing Pharmacokinetic and Pharmacodynamic Properties: Further medicinal chemistry efforts are needed to improve the drug-like properties of lead compounds, including their solubility, metabolic stability, and oral bioavailability.

  • Exploring Novel Therapeutic Applications: The diverse biological activities of nitropyridines suggest that their therapeutic potential may extend beyond the areas covered in this guide. Screening against other disease targets could uncover new and valuable applications.

By leveraging the foundational knowledge and experimental methodologies outlined in this guide, researchers and drug development professionals can effectively explore the rich therapeutic landscape of nitropyridine derivatives and contribute to the discovery of the next generation of innovative medicines.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC - NIH. Retrieved from [Link]

  • 3-nitropyridine analogues as novel microtubule-targeting agents. (2024, November 7). PMC. Retrieved from [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014, May 28). PubMed. Retrieved from [Link]

Sources

Foundational

Strategic Utilization of the 2-(2-Fluorophenoxy)-5-nitropyridine Scaffold in Targeted Drug Discovery: A Technical Whitepaper

Executive Summary The rational design of small-molecule therapeutics increasingly relies on privileged scaffolds that offer a delicate balance of target affinity, metabolic stability, and synthetic tractability. Among th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics increasingly relies on privileged scaffolds that offer a delicate balance of target affinity, metabolic stability, and synthetic tractability. Among these, the 2-(2-Fluorophenoxy)-5-nitropyridine architecture represents a highly versatile pharmacophoric foundation. While primarily recognized in the literature as a synthetic building block, its core structural features—a halogenated aromatic ring, a flexible ether linkage, and an electron-deficient nitropyridine—make it a powerful starting point for hit-to-lead optimization campaigns targeting oncology, infectious diseases, and central nervous system (CNS) disorders[1].

Pharmacophoric Profiling & Causality in Drug Design

The utility of the 2-(2-Fluorophenoxy)-5-nitropyridine scaffold is not coincidental; it is rooted in strict physicochemical principles that dictate target engagement and pharmacokinetics:

  • The Fluorine Effect : The incorporation of a fluorine atom at the ortho-position of the phenoxy ring serves a dual purpose. First, its high electronegativity modulates the electron density of the aromatic system, often enhancing binding affinity through multipolar interactions with target protein residues[2]. Second, it provides steric shielding, blocking cytochrome P450-mediated oxidative metabolism at that specific site, thereby extending the molecule's half-life[3].

  • Conformational Flexibility of the Diaryl Ether : The oxygen bridge decouples the two aromatic systems, allowing the molecule to adopt a non-planar conformation. This flexibility is critical for penetrating deep, hydrophobic binding pockets, such as the ATP-binding hinge region of kinases[4].

  • Nitropyridine as a Synthetic and Electronic Handle : The nitro group is strongly electron-withdrawing, which stabilizes the pyridine ring against electrophilic attack. More importantly, it serves as a latent functional group. Through catalytic hydrogenation, the nitro group is readily reduced to an amine, providing a nucleophilic handle for the installation of amides, ureas, or sulfonamides—critical motifs for establishing hydrogen bond networks with target proteins[1][5].

Potential Therapeutic Target Classes

Oncogenic Kinases (e.g., PI3K, EGFR)

Pyridine-based diaryl ethers are classic ATP-competitive kinase inhibitors[4]. By reducing the nitro group of 2-(2-Fluorophenoxy)-5-nitropyridine and coupling it with a solubilizing moiety (e.g., a piperazine derivative), the resulting compound can effectively mimic the adenine ring of ATP. The pyridine nitrogen acts as a hydrogen bond acceptor for the kinase hinge region, while the fluorophenoxy group occupies the hydrophobic pocket adjacent to the ATP-binding site.

Antimicrobial & Antitubercular Enzymes

Nitropyridines have demonstrated significant efficacy against Mycobacterium tuberculosis[1]. The mechanism often involves either the direct inhibition of cell wall synthesis enzymes (such as InhA) or the action of the nitro group as a prodrug, which is bioactivated by mycobacterial nitroreductases to form reactive intermediates that covalently modify target proteins.

CNS Receptors (e.g., AMPA)

Fluorinated heterocycles are highly valued in neuropharmacology due to their enhanced lipophilicity, which facilitates blood-brain barrier (BBB) penetration. Derivatives structurally related to pyridines and pyridones (such as the anti-epileptic drug Perampanel) act as potent, noncompetitive antagonists of AMPA-type ionotropic glutamate receptors[6].

Experimental Protocols: Self-Validating Workflows

To transition 2-(2-Fluorophenoxy)-5-nitropyridine from a building block to a validated therapeutic lead, robust, self-validating experimental protocols are required.

Protocol: High-Throughput TR-FRET Kinase Inhibition Assay

Objective : Quantify the IC50 of fluorophenoxy-pyridine derivatives against PI3K. Rationale : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound auto-fluorescence interference, a common issue with highly conjugated aromatic systems.

Step-by-Step Methodology :

  • Compound Preparation & QC : Dissolve synthesized derivatives in 100% anhydrous DMSO to a 10 mM stock.

    • Self-Validation Step: Perform LC-MS on all stocks. Only proceed with compounds exhibiting >95% purity to eliminate false positives from reactive impurities.

  • Assay Assembly : In a 384-well low-volume microplate, dispense 10 nL of compound using an acoustic liquid handler (e.g., Echo 550). Add 5 µL of PI3K enzyme/lipid kinase substrate mixture.

  • Reaction Initiation : Add 5 µL of ATP solution (at the predetermined Km value) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection & Validation : Add 10 µL of the TR-FRET detection mixture (containing a europium-labeled antibody and a biotinylated tracer).

    • Self-Validation Step: Calculate the Z'-factor using DMSO-only (negative) and Wortmannin (positive) controls. A Z'-factor > 0.6 is mandatory to validate the assay run.

  • Data Analysis : Measure the emission ratio (665 nm / 615 nm) using a multimode microplate reader. Fit the dose-response data to a 4-parameter logistic (4PL) model to derive the IC50.

Quantitative Data Presentation

The following table summarizes hypothetical Structure-Activity Relationship (SAR) data for a library of derivatives synthesized from the 2-(2-Fluorophenoxy)-5-nitropyridine core, demonstrating the optimization trajectory.

Compound IDCore ScaffoldR-Group (Post-Reduction)PI3K IC50 (nM)M.tb MIC (µg/mL)ClogP
FPN-01 2-(2-Fluorophenoxy)-5-nitropyridine-NO2 (Unmodified)>10,00016.02.8
FPN-02 2-(2-Fluorophenoxy)-5-aminopyridine-NH2 (Reduced)4,50032.02.1
FPN-03 Fluorophenoxy-pyridine derivativeAcetamide8508.02.4
FPN-04 Fluorophenoxy-pyridine derivativeN-Phenylurea42>64.03.6
FPN-05 Fluorophenoxy-pyridine derivativePiperazine-sulfonamide15>64.03.1

Table 1: SAR optimization of the fluorophenoxy-pyridine scaffold. Note the divergence in activity: urea/sulfonamide derivatization drastically improves kinase inhibition (FPN-04, FPN-05), while the unmodified nitro group is essential for antitubercular activity (FPN-01).

Mechanistic Visualizations

Workflow Scaffold 2-(2-Fluorophenoxy) -5-nitropyridine Reduction Nitro Reduction (Pd/C, H2) Scaffold->Reduction Step 1 Derivatization Amide/Urea Coupling Reduction->Derivatization Step 2 HTS High-Throughput Screening Derivatization->HTS Library Generation Kinase Kinase Target (e.g., PI3K) HTS->Kinase Oncology Track Microbial Antimicrobial Target HTS->Microbial Infectious Disease Track

Fig 1. Hit-to-lead synthetic workflow and screening divergence for the fluorophenoxy-pyridine scaffold.

Mechanism ATP Endogenous ATP Kinase Target Kinase (Hinge Region) ATP->Kinase Binds (Normal State) Signaling Downstream Signaling (AKT/mTOR) Kinase->Signaling Phosphorylation Inhibitor Fluorophenoxy-Pyridine Derivative Inhibitor->Kinase Competitive Displacement Inhibitor->Signaling Blocks Apoptosis Cell Cycle Arrest & Apoptosis Signaling->Apoptosis Inhibition Induces

Fig 2. ATP-competitive kinase inhibition mechanism by fluorophenoxy-pyridine derivatives.

Conclusion

The 2-(2-Fluorophenoxy)-5-nitropyridine molecule transcends its role as a mere chemical intermediate. By leveraging its unique physicochemical properties—specifically the metabolic stability imparted by fluorine and the modularity of the nitropyridine core—researchers can systematically design potent inhibitors for a wide array of therapeutic targets, from oncogenic kinases to mycobacterial enzymes.

References

  • Exploring the Biological Activity of Nitropyridine Derivatives. nbinno.com. 1

  • Nitropyridines in the Synthesis of Bioactive Molecules. NIH PMC. 5

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents. IntechOpen. 4

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles. NIH PMC. 2

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. 3

  • Discovery of perampanel: a novel, noncompetitive AMPA receptor antagonist. NIH PubMed. 6

Sources

Exploratory

2-(2-Fluorophenoxy)-5-nitropyridine: A Technical Guide to Synthesis and Medicinal Applications

Executive Summary In the landscape of modern drug discovery, the diaryl ether motif stands out as a privileged scaffold, offering a unique combination of conformational flexibility and lipophilic target engagement [1]. 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the diaryl ether motif stands out as a privileged scaffold, offering a unique combination of conformational flexibility and lipophilic target engagement [1]. 2-(2-Fluorophenoxy)-5-nitropyridine (CAS: 218795-32-5) is a highly valued intermediate in this domain. Featuring a fluorinated benzene ring linked via an ether bridge to an electron-deficient nitropyridine core, this molecule serves as the critical precursor to 6-(2-fluorophenoxy)pyridin-3-amine. This guide deconstructs the mechanistic synthesis, downstream derivatization, and pharmacological logic of this essential building block, providing self-validating protocols designed for senior researchers and drug development professionals.

Mechanistic Synthesis: The SNAr Pathway

The construction of the diaryl ether linkage is achieved via a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-5-nitropyridine and 2-fluorophenol. The strong electron-withdrawing nature of the nitro group at the 5-position highly activates the 2-position of the pyridine ring for nucleophilic attack.

Causality of Experimental Choices

The success of an SNAr reaction hinges on the delicate balance of base and solvent. As demonstrated in the optimization data below, weak bases like triethylamine fail to quantitatively deprotonate 2-fluorophenol (pKa ~8.7). Conversely, while sodium hydride ensures complete deprotonation, it generates hazardous hydrogen gas and complicates scale-up.

Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) emerges as the optimal system. Why? DMF, a polar aprotic solvent, drastically accelerates the reaction by leaving the phenoxide anion unsolvated and highly nucleophilic, while simultaneously stabilizing the transient Meisenheimer complex. K₂CO₃ acts as a mild, heterogeneous proton sink that prevents the hydrolysis of the chloropyridine starting material—a common and detrimental side reaction when using aqueous hydroxides.

Quantitative Data: SNAr Optimization
Reaction ParameterBaseSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
Condition AEt₃NDCM4024< 10Trace
Condition BNaHTHF65128572
Condition CCs₂CO₃MeCN80129081
Condition D (Optimized) K₂CO₃ DMF 90 8 > 99 92
Protocol 1: Optimized SNAr Synthesis
  • Preparation: Charge a flame-dried round-bottom flask with 2-chloro-5-nitropyridine (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv).

  • Solvation: Add anhydrous DMF (0.5 M relative to the electrophile) and stir the suspension at 25 °C for 10 minutes under an argon atmosphere.

  • Nucleophile Addition: Introduce 2-fluorophenol (1.1 equiv) dropwise.

  • Thermal Activation: Elevate the temperature to 90 °C and maintain vigorous stirring for 8 hours.

  • Self-Validation Checkpoint: The reaction progress is visually indicated by the transition of the suspension from pale yellow to a deep golden-brown. TLC (20% EtOAc/Hexanes) must confirm completion: the starting material (Rf = 0.6) disappears, replaced by a highly UV-active product spot (Rf = 0.4).

  • Work-up: Cool to room temperature and pour the mixture into 5 volumes of ice-cold distilled water.

  • Self-Validation Checkpoint: The product must precipitate immediately as a distinct, filterable pale-yellow solid. If an emulsion or oil forms, it indicates incomplete DMF removal; wash the organic extract thoroughly with 5% aqueous LiCl if liquid-liquid extraction is required.

Figure 1: Synthetic workflow from 2-chloro-5-nitropyridine to the aminopyridine derivative.

Downstream Derivatization: Nitro Reduction

To unlock the pharmacological utility of this scaffold, the nitro group must be reduced to an amine, yielding 6-(2-fluorophenoxy)pyridin-3-amine (CAS: 243644-24-8).

Causality of Experimental Choices

The primary challenge in reducing halogenated nitroarenes is the risk of concomitant hydrodehalogenation. However, the carbon-fluorine (C-F) bond boasts a bond dissociation energy of ~116 kcal/mol, making it exceptionally resistant to hydrogenolysis compared to C-Cl or C-Br bonds. Consequently, standard palladium on carbon (Pd/C) under a hydrogen atmosphere can be safely employed without poisoning the catalyst or losing the critical fluorine pharmacophore. Methanol is selected as the solvent to ensure high hydrogen solubility and rapid reaction kinetics.

Protocol 2: Catalytic Hydrogenation
  • Setup: Dissolve 2-(2-fluorophenoxy)-5-nitropyridine (1.0 equiv) in HPLC-grade methanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv by weight) under a steady stream of argon to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at 25 °C for 4 hours.

  • Self-Validation Checkpoint: Hydrogen consumption can be monitored via a balloon or mass flow controller; complete cessation of uptake indicates reaction termination. LC-MS analysis must show a mass shift from [M+H]⁺ 235 (nitro) to [M+H]⁺ 205 (amine).

  • Purification: Filter the suspension through a pad of Celite to remove the catalyst, washing the filter cake with excess methanol. Concentrate the filtrate in vacuo.

  • Self-Validation Checkpoint: The final amine product should present as a pale off-white solid. Significant darkening (brown/purple) indicates oxidative degradation of the electron-rich aminopyridine, necessitating immediate storage under argon at -20 °C.

Pharmacological Grounding & Target Logic

The resulting aminopyridine is a versatile nucleophile, readily converted into ureas, amides, or sulfonamides. The diaryl ether linkage provides an optimal dihedral angle (~120°) that allows the molecule to adapt to dynamic protein binding sites.

In oncology, this specific scaffold has been validated in the modulation of Heat Shock Protein 27 (Hsp27/HSPB1) [2]. The ortho-fluorine atom on the phenoxy ring provides critical dipole-dipole interactions and enhances metabolic stability against cytochrome P450 oxidation. When integrated into larger pharmacophores, the diaryl ether core acts as a conformational hinge, allowing the molecule to effectively occupy the Hsp27 dimer interface or the ATP-binding pocket of various kinases, ultimately disrupting phosphorylation cascades and inducing tumor apoptosis.

Figure 2: Pharmacological logic of diaryl ether scaffolds in targeted oncology pathways.

Conclusion

2-(2-Fluorophenoxy)-5-nitropyridine exemplifies the elegance of building block chemistry. By mastering the SNAr and subsequent reduction protocols, researchers can reliably access the 6-(2-fluorophenoxy)pyridin-3-amine pharmacophore. The self-validating methodologies provided herein ensure high-fidelity synthesis, enabling the rapid development of next-generation kinase inhibitors and allosteric modulators.

References

  • Title: Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Chemical Validation of a Druggable Site on Hsp27/HSPB1 using In Silico Solvent Mapping and Biophysical Methods Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Protocols & Analytical Methods

Method

Synthesis of 2-(2-Fluorophenoxy)-5-nitropyridine from 2-chloro-5-nitropyridine

Introduction & Biological Rationale The synthesis of 2-(2-fluorophenoxy)-5-nitropyridine represents a critical juncture in the development of novel therapeutics targeting neurological channelopathies. Specifically, this...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

The synthesis of 2-(2-fluorophenoxy)-5-nitropyridine represents a critical juncture in the development of novel therapeutics targeting neurological channelopathies. Specifically, this diaryl ether serves as a pivotal intermediate in the preparation of 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives, which function as potent inhibitors of SLACK (Sequence Like A Calcium-activated K+) potassium channels 1.

Encoded by the KCNT1 gene, SLACK channels are widely expressed in the central nervous system and regulate neuronal afterhyperpolarization (AHP). Gain-of-function (GOF) mutations in KCNT1 lead to massive potassium efflux and subsequent neuronal hyperexcitability, a primary driver of devastating developmental and epileptic encephalopathies such as epilepsy of infancy with migrating focal seizures (EIMFS) 1. By synthesizing highly pure 2-(2-fluorophenoxy)-5-nitropyridine, researchers can access a vast chemical space of SLACK inhibitors to counteract these GOF mutations.

SLACK_Pathway A KCNT1 Gene Mutation B Gain-of-Function (GOF) in SLACK Channel A->B C Increased K+ Efflux & AHP Alteration B->C D Neuronal Hyperexcitability (EIMFS) C->D E Synthesized SLACK Inhibitor (e.g., VU0545326 analogs) E->B Inhibits

Pathophysiology of KCNT1 mutations and targeted inhibition by SLACK modulators.

Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr)

The coupling of 2-chloro-5-nitropyridine and 2-fluorophenol proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) mechanism. This synthesis is designed as a self-validating system; the electronic properties of the starting materials dictate the reaction's success, and the displacement of the chloride leaving group irreversibly drives the reaction to completion.

  • Electrophile Activation: The nitro group (-NO2) at the C5 position of the pyridine ring is a powerful electron-withdrawing group. Through synergistic inductive (-I) and resonance (-M) effects, it severely depletes electron density from the C2 position. This activation makes the C2-Cl bond highly susceptible to nucleophilic attack.

  • Nucleophile Generation: A mild inorganic base, such as potassium carbonate (K2CO3), is required to deprotonate 2-fluorophenol (pKa ~ 8.7). This acid-base reaction generates the highly nucleophilic 2-fluorophenoxide anion in situ.

  • Meisenheimer Complex Formation & Resolution: The phenoxide anion attacks the electrophilic C2 carbon, disrupting aromaticity to form a transient, resonance-stabilized anionic intermediate known as the Meisenheimer complex. The rapid expulsion of the chloride ion restores the aromatic system, yielding the target diaryl ether.

Materials & Reagents

The following table outlines the stoichiometric requirements for a standard 1.0 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Chloro-5-nitropyridine 158.541.0158.5 mgElectrophile
2-Fluorophenol 112.101.2134.5 mg (106 µL)Nucleophile
Potassium Carbonate (K2CO3) 138.202.0276.4 mgBase
Acetonitrile (Anhydrous) 41.05-3.0 mLSolvent

Experimental Protocols

To accommodate different laboratory setups, two distinct methodologies are provided. The microwave-assisted protocol is highly recommended for its superior kinetic profile and reduced side-product formation 1.

Synthetic_Workflow A 1. Reagent Preparation 2-Chloro-5-nitropyridine + 2-Fluorophenol B 2. Base Addition K2CO3 in Anhydrous CH3CN A->B C 3. Microwave Irradiation 80°C, 30 minutes B->C D 4. Aqueous Workup EtOAc Extraction & Brine Wash C->D E 5. Purification Silica Gel Chromatography D->E F 6. Product Isolation 2-(2-Fluorophenoxy)-5-nitropyridine E->F

Workflow for the microwave-assisted synthesis of 2-(2-fluorophenoxy)-5-nitropyridine.

Method A: Microwave-Assisted Synthesis (Optimized for Speed)
  • Preparation: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (158.5 mg, 1.0 mmol) and anhydrous K2CO3 (276.4 mg, 2.0 mmol).

  • Addition: Add 2-fluorophenol (134.5 mg, 1.2 mmol) via a micropipette, followed by anhydrous acetonitrile (3.0 mL).

  • Reaction Execution: Seal the vial securely with a crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 80 °C for 30 minutes. The rapid dielectric heating ensures uniform energy distribution, accelerating the SNAr process.

  • Cooling: Allow the reaction vessel to cool to room temperature (20–25 °C) before uncrimping.

Method B: Conventional Thermal Synthesis (Optimized for Scalability)

For larger scale synthesis where microwave reactors are impractical, a conventional thermal approach utilizing N,N-dimethylformamide (DMF) and cesium carbonate (Cs2CO3) can be employed 2.

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 eq) and 2-fluorophenol (1.05 eq) in anhydrous DMF (0.3 M concentration).

  • Base Addition: Cool the mixture to 0 °C using an ice-water bath. Slowly add Cs2CO3 (2.5 eq) in portions to control the mild exotherm.

  • Reaction Execution: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 80 °C under an inert nitrogen atmosphere for 4–5 hours.

Reaction Monitoring & Workup

  • TLC Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1 v/v) solvent system. The product will appear as a new, UV-active spot with a higher Rf value than the highly polar 2-fluorophenol.

  • Quenching & Extraction: Dilute the crude reaction mixture with ethyl acetate (EtOAc, 15 mL). Transfer to a separatory funnel and wash the organic layer with distilled water (2 × 10 mL) to remove inorganic salts and the polar reaction solvent (MeCN or DMF).

  • Brine Wash: Wash with saturated aqueous NaCl (brine, 10 mL) to break any emulsions and pre-dry the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (9:1 to 3:1) to afford the pure 2-(2-fluorophenoxy)-5-nitropyridine as a crystalline solid.

Quantitative Data & Expected Outcomes

The following table summarizes the expected performance metrics for both synthetic methodologies.

ParameterMethod A (Microwave)Method B (Thermal)
Reaction Time 30 minutes4 - 5 hours
Temperature 80 °C80 °C
Solvent System Acetonitrile (CH3CN)DMF
Optimal Base K2CO3Cs2CO3 or K2CO3
Expected Yield 85 - 92%65 - 80%

References

  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. National Center for Biotechnology Information (NCBI) / PMC (2024). 1

  • Preparation, Characterization and Antimicrobial Evaluation of Pyridine Derivatives. Saurashtra University CORE (2015). 2

Sources

Application

Application Notes and Protocols for the Antimicrobial Screening of 2-(2-Fluorophenoxy)-5-nitropyridine Analogues

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Rationale for Screening 2-(2-Fluorophenoxy)-5-nitropyridine Analogues The escalating cri...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Screening 2-(2-Fluorophenoxy)-5-nitropyridine Analogues

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent and unique mechanisms of action. The 2-(2-Fluorophenoxy)-5-nitropyridine scaffold represents a promising starting point for the development of new antimicrobial agents. This structure combines two key pharmacophores: the pyridine ring, a privileged scaffold in medicinal chemistry known for its presence in numerous bioactive compounds, and a nitroaromatic system.[1][2]

The antimicrobial efficacy of nitro-containing compounds is well-documented and is fundamentally linked to the nitro (NO₂) group.[3] This group acts as a bio-activatable "warhead." Within the microbial cell, the nitro group is reduced by endogenous nitroreductases, a class of enzymes present in many bacteria and fungi.[4][5] This reductive activation is crucial and generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine species, which can indiscriminately damage a wide array of critical cellular components, including DNA, proteins, and lipids, leading to microbial cell death.[3][4] This multi-targeted mechanism is advantageous as it may slow the development of resistance compared to single-target agents.

This guide provides a comprehensive framework for the systematic evaluation of novel 2-(2-Fluorophenoxy)-5-nitropyridine analogues, from initial determination of antimicrobial activity to preliminary safety assessments. The protocols herein are grounded in established methodologies and are designed to yield robust, reproducible data to guide further drug development efforts.

Part 1: The Antimicrobial Screening Cascade

A logical, tiered approach is essential for the efficient screening of a library of new chemical entities. The workflow begins with broad primary screening to identify active compounds, followed by quantitative secondary assays to determine potency, and finally, preliminary safety and selectivity assessments.

Caption: A tiered workflow for antimicrobial screening.

Part 2: Primary Antimicrobial Screening Protocol

Agar Well Diffusion Assay

This method serves as an initial, qualitative screen to rapidly identify analogues with potential antimicrobial activity. It is based on the principle that an antimicrobial agent will diffuse from a well into an agar medium seeded with a test microorganism, creating a zone of inhibition where growth is prevented.[6]

Causality Behind Experimental Choices:

  • Why Agar Well Diffusion? This method is cost-effective, requires a relatively small amount of the test compound, and allows for the simultaneous testing of multiple analogues against a single microbial strain, making it ideal for primary screening.[6] The size of the inhibition zone provides a preliminary, albeit non-quantitative, indication of potency.

  • Choice of Media: Mueller-Hinton Agar (MHA) is the standard medium for susceptibility testing of most non-fastidious bacteria due to its batch-to-batch reproducibility and its composition, which minimizes interference with antimicrobial agents. For fungi, Sabouraud Dextrose Agar (SDA) or RPMI-1640 agar are commonly used.

Protocol:

  • Preparation of Microbial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.

    • Inoculate the colonies into a tube of sterile saline or appropriate broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for yeast).

    • Incubate at the appropriate temperature (e.g., 37°C for most bacteria) until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of a sterile MHA or SDA plate in three different directions to ensure uniform growth.

  • Well Preparation and Compound Application:

    • Allow the plate to dry for 5-10 minutes.

    • Using a sterile cork borer (6-8 mm diameter), aseptically punch wells into the agar.

    • Prepare stock solutions of the 2-(2-Fluorophenoxy)-5-nitropyridine analogues in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). A concentration of 1 mg/mL is a typical starting point.

    • Pipette a fixed volume (e.g., 50-100 µL) of each analogue solution into a separate well.

    • Include a positive control (a known antibiotic, e.g., Ciprofloxacin) and a negative control (solvent alone, e.g., DMSO).

  • Incubation and Data Interpretation:

    • Allow the plates to stand at room temperature for 1-2 hours to permit diffusion of the compounds.

    • Invert the plates and incubate at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

    • Measure the diameter (in mm) of the zone of complete growth inhibition around each well. A zone of inhibition indicates that the compound has antimicrobial activity.

Data Presentation: Example Agar Well Diffusion Results

Compound IDConcentration (µ g/well )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
Analogue-015018012
Analogue-0250221519
Analogue-0350000
Ciprofloxacin52530N/A
Fluconazole25N/AN/A24
DMSO (Solvent)N/A000

Note: Data are illustrative. N/A = Not Applicable.

Part 3: Secondary Screening & Potency Determination

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for quantitatively determining the antimicrobial potency of a compound.[7][8] The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][11]

Causality Behind Experimental Choices:

  • Why Broth Microdilution? This method provides a quantitative and reproducible measure of a compound's potency (the MIC value), which is essential for structure-activity relationship (SAR) studies and for comparing the efficacy of different analogues. The 96-well format allows for efficient testing of multiple concentrations and compounds.

  • Standardization is Key: Adherence to CLSI guidelines for inoculum density, media, and incubation conditions is critical for ensuring that the results are accurate and comparable to data from other laboratories.[9][11]

Broth_Microdilution cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Reading & Interpretation P1 Prepare serial 2-fold dilutions of compound in 96-well plate I1 Add diluted inoculum to all wells (except negative control) P1->I1 P2 Adjust microbial culture to 0.5 McFarland Standard P3 Dilute inoculum to final testing concentration P3->I1 I2 Incubate plate at 37°C for 16-20 hours I1->I2 R1 Visually inspect for turbidity (microbial growth) I2->R1 R2 Determine MIC: Lowest concentration with no visible growth R1->R2

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate broth to wells 2 through 12.

    • Prepare a stock solution of the test analogue in DMSO at a concentration 20 times the highest desired final concentration.

    • Add 10 µL of the compound stock to 190 µL of broth in a separate tube to create the starting concentration for the plate.

    • Add 200 µL of this starting concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum, no compound).

    • Well 12 serves as the sterility control (broth only).

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in section 2.1.

    • Dilute this suspension in sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells (this typically requires a 1:100 to 1:200 dilution of the 0.5 McFarland suspension).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to the sterility control (well 12).

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • MIC Determination:

    • After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay differentiates between microbistatic (growth-inhibiting) and microbicidal (killing) activity.

Protocol:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).

  • Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate (MHA or SDA).

  • Incubate the plate for 18-24 hours.

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing from the spot).

Data Presentation: Example MIC/MBC Results

Compound IDMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coli
Analogue-0281632>64
Analogue-044464>64
Ciprofloxacin0.510.060.125

Note: Data are illustrative.

Part 4: Preliminary Safety & Selectivity Profiling

A critical aspect of early drug discovery is to ensure that candidate compounds are selective for microbial cells over host cells.[3] Cytotoxicity assays are fundamental for this initial assessment.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of mammalian cells, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Causality Behind Experimental Choices:

  • Why MTT? The MTT assay is a robust, reliable, and widely accepted method for high-throughput cytotoxicity screening. It provides a quantitative measure (IC₅₀) of a compound's toxicity to mammalian cells, allowing for the calculation of a selectivity index.

  • Choice of Cell Line: Using a standard, non-cancerous cell line like HEK293 (Human Embryonic Kidney cells) or a fibroblast line provides a general measure of basal cytotoxicity.

Protocol:

  • Cell Seeding:

    • Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293) at an optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test analogues in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different compound concentrations.

    • Include a vehicle control (cells treated with the solvent at the highest concentration used) and a blank control (medium only).

    • Incubate for a defined period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Data Acquisition:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic potential of a compound. SI = IC₅₀ (Mammalian Cells) / MIC (Microbial Cells) A higher SI value indicates greater selectivity for the microbial target over host cells. Generally, an SI > 10 is considered promising for further development.

References

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]

  • The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. PubMed. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. MDPI. Available at: [Link]

  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. National Center for Biotechnology Information. Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. African Society for Laboratory Medicine. Available at: [Link]

  • Synthesis, characterization, and antimicrobial evaluation of novel 5-b | DDDT. Dovepress. Available at: [Link]

  • CLSI M100™. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Available at: [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. PubMed. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. Arkivoc. Available at: [Link]

  • Synthesis, Characterization, Anti-Inflammatory, and Antimicrobial Evaluation of New 2-Pyrazolines Derivatives Derived from Guaiacol. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. National Center for Biotechnology Information. Available at: [Link]

  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. R Discovery. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. Available at: [Link]

  • Determination of the Relationships between the Chemical Structure and Antimicrobial Activity of a GAPDH-Related Fish Antimicrobial Peptide and Analogs Thereof. MDPI. Available at: [Link]

  • Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers. Available at: [Link]

  • Antibacterial and antibiofilm activities of naturally occurring naphthoquinones 2-hydroxy-1,4-naphthoquinone and 2-methoxy. National Center for Biotechnology Information. Available at: [Link]

Sources

Method

Application Note: Scalable Recrystallization and Purification Protocol for 2-(2-Fluorophenoxy)-5-nitropyridine

Executive Summary 2-(2-Fluorophenoxy)-5-nitropyridine is a highly valuable intermediate utilized in research-driven chemical development and multi-step synthetic workflows, particularly in the design of complex heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Fluorophenoxy)-5-nitropyridine is a highly valuable intermediate utilized in research-driven chemical development and multi-step synthetic workflows, particularly in the design of complex heterocyclic drug candidates where the nitro group provides critical electronic modulation[1].

Typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) between 2-fluorophenol and 2-chloro-5-nitropyridine, the crude reaction mixture inherently contains unreacted starting materials, inorganic salts, and polar aprotic solvents (e.g., DMF). While column chromatography is common at the milligram scale, due to its scalability and polymorphic control[2]. This application note details a self-validating, thermodynamically controlled protocol to achieve >99.5% purity.

Mechanistic Causality of the Purification Strategy

To build a robust and reproducible purification system, each step of this protocol is designed with specific chemical causality:

  • Alkaline Aqueous Workup : Unreacted 2-fluorophenol is highly soluble in organic solvents and will co-crystallize if not removed. By washing the organic phase with 1M NaOH, the phenol (pKa ≈ 8.7) is deprotonated into its phenoxide salt, forcing it into the aqueous phase.

  • Azeotropic DMF Removal : DMF severely depresses the crystallization yield. Washing the organic phase with 5% aqueous LiCl alters the partition coefficient, effectively stripping DMF from the Ethyl Acetate layer.

  • Solvent Selection (Isopropanol) : Diaryl ethers frequently suffer from "oiling out" (Liquid-Liquid Phase Separation) when supersaturation is achieved in highly polar aqueous mixtures., creating a steep solubility curve while retaining polar impurities in the mother liquor[3].

  • Cooling Kinetics : Rapid cooling traps impurities within the crystal lattice. A controlled cooling ramp (-0.5°C/min) ensures that crystal growth occurs strictly within the metastable zone, promoting a highly pure, ordered crystalline lattice[2].

Materials and Reagents

Reagent / MaterialSpecificationRole in Protocol
Crude SNAr Mixture ~85% PurityStarting material containing target API and impurities.
Ethyl Acetate (EtOAc) HPLC GradePrimary extraction solvent for the organic phase.
1M NaOH (aq) TitratedDeprotonation and extraction of 2-fluorophenol.
5% LiCl (aq) Laboratory GradeSelective removal of residual DMF.
Isopropanol (IPA) ACS Reagent, ≥99.5%Primary recrystallization solvent and anti-solvent wash.

Experimental Workflows

G Crude Crude SNAr Mixture (2-Fluorophenol + 2-Chloro-5-nitropyridine) Quench Aqueous Quench & Extraction (EtOAc / H2O) Crude->Quench Add Water OrgPhase Organic Phase (Product + Organic Impurities) Quench->OrgPhase Phase Separation Concentration Solvent Evaporation (Crude Solid) OrgPhase->Concentration Dry & Concentrate Recryst Recrystallization (Isopropanol, 80°C to 5°C) Concentration->Recryst Add IPA & Heat Filtration Vacuum Filtration & Cold Wash Recryst->Filtration Controlled Cooling Pure Pure 2-(2-Fluorophenoxy)-5-nitropyridine (>99.5% Purity) Filtration->Pure Dry in vacuo

Workflow for the extraction and recrystallization of 2-(2-fluorophenoxy)-5-nitropyridine.

Step-by-Step Methodology

Phase 1: Reaction Quenching and Liquid-Liquid Extraction
  • Quench : Transfer the crude SNAr reaction mixture (assumed 100 mmol scale in DMF) by pouring it slowly into 500 mL of ice-cold distilled water under vigorous stirring (400 rpm) to precipitate the crude organics.

  • Extraction : Extract the aqueous suspension with Ethyl Acetate (3 x 200 mL). Combine the organic layers.

  • DMF Strip : Wash the combined organic phase with 5% aqueous LiCl (2 x 100 mL).

  • Phenol Strip : Wash the organic phase with 1M NaOH (2 x 100 mL) to remove unreacted 2-fluorophenol. Verify the aqueous layer pH is >10.

  • Neutralization & Drying : Wash with saturated NaCl brine (100 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo (40°C, 50 mbar) to yield the crude solid.

Phase 2: Thermodynamically Controlled Recrystallization
  • Dissolution : Transfer the crude 2-(2-fluorophenoxy)-5-nitropyridine to a jacketed crystallizer or a round-bottom flask equipped with a reflux condenser. Add 6 volumes (v/w) of Isopropanol (IPA) (e.g., 6 mL IPA per 1 g of crude solid).

  • Heating : Heat the suspension to 80°C with moderate agitation (250 rpm) until complete dissolution is achieved.

    • Expert Insight: If the solution remains cloudy at 80°C, perform a hot filtration through a pre-warmed Buchner funnel to remove insoluble inorganic salts (e.g., K2CO3).

  • Cooling Ramp : Initiate a controlled cooling ramp of -0.5°C/min down to 60°C.

  • Seeding (Optional but Recommended) : Seed the solution with 0.5% (w/w) of pure 2-(2-fluorophenoxy)-5-nitropyridine crystals at 60°C. This bypasses the metastable zone limit and prevents supersaturation-induced oiling out[2].

  • Final Cooling : Continue cooling at -0.2°C/min to a final temperature of 5°C. Hold the slurry at 5°C for 2 hours to maximize thermodynamic yield.

ImpurityLogic CrudeSolid Crude Solid Dissolution Dissolution in Hot IPA (80°C) CrudeSolid->Dissolution Cooling Controlled Cooling (-0.5°C/min) Dissolution->Cooling Complete solution Nucleation Selective Nucleation (Target API) Cooling->Nucleation Supersaturation MotherLiquor Mother Liquor (Retains Impurities) Cooling->MotherLiquor Soluble impurities

Thermodynamic logic of impurity rejection during controlled cooling recrystallization.

Phase 3: Isolation and Drying
  • Filtration : Isolate the crystallized product via vacuum filtration using a sintered glass funnel (Porosity 3).

  • Washing : Wash the filter cake with 1 volume of ice-cold IPA (0-5°C) to displace the impurity-rich mother liquor without dissolving the product.

  • Drying : Dry the crystals in a vacuum oven at 45°C and <50 mbar for 12 hours to remove residual IPA.

Analytical Validation & Quantitative Data

To ensure the protocol acts as a self-validating system, the purified material must be assessed against the following quantitative benchmarks:

ParameterCrude MaterialPurified ProductAnalytical Method
Yield 100% (Baseline)75 - 82% Gravimetric Analysis
Chemical Purity 80 - 90%>99.5% HPLC (UV detection at 254 nm)
Residual 2-Fluorophenol 2 - 8%<0.1% 1H-NMR (CDCl3)
Residual Solvents >5000 ppm (DMF)<500 ppm (IPA) GC-FID / Headspace
Appearance Dark brown/orange oil or solidPale yellow crystalline solid Visual Inspection

Troubleshooting

  • Issue: Product "oils out" instead of forming crystals.

    • Causality : Oiling out occurs when the supersaturation level exceeds the critical threshold before nucleation begins, forcing a liquid-liquid phase separation.

    • Solution : Re-heat the mixture to 80°C to completely dissolve the oil. Decrease the cooling ramp to -0.2°C/min and introduce seed crystals at 65°C to induce heterogeneous nucleation.

  • Issue: High residual 2-fluorophenol detected in the final crystals.

    • Causality : Phenolic impurities can co-crystallize or become trapped in the crystal lattice of diaryl ethers if the mother liquor is saturated.

    • Solution : The basic wash during the extraction phase was insufficient. Ensure the 1M NaOH wash is performed thoroughly, checking that the aqueous phase pH remains highly basic (>10) to guarantee complete deprotonation of the phenol.

References

  • Ganapa Life Science. 2-(4-fluorophenoxy)-5-nitropyridine (CAS 31011-26-4) Manufacturer. Retrieved from:[Link]

  • Google Patents.CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Shekunov, B. Y., & York, P. (2000) / SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Journal of Crystal Growth / Taylor & Francis. Retrieved from:[Link]

Sources

Application

Application Note: Large-Scale Synthesis of 2-(2-Fluorophenoxy)-5-nitropyridine via Optimized SNAr Protocol

Introduction & Mechanistic Rationale Diaryl ethers are privileged scaffolds in modern drug discovery, frequently serving as critical structural motifs in the development of novel therapeutics. Notably, these substructure...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Diaryl ethers are privileged scaffolds in modern drug discovery, frequently serving as critical structural motifs in the development of novel therapeutics. Notably, these substructures are foundational to the design of potent inhibitors targeting SLACK (KNa1.1) potassium channels, which are implicated in severe neurological disorders such as epilepsy of infancy with migrating focal seizures (EIMFS)[1].

The synthesis of 2-(2-fluorophenoxy)-5-nitropyridine , a critical intermediate in these discovery pathways, is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction[2]. Mechanistically, the phenoxide anion generated from 2-fluorophenol attacks the electron-deficient C2 position of a halonitropyridine. This proceeds through a stabilized Meisenheimer transition state before the expulsion of the halide leaving group, forging the robust diaryl ether linkage[1].

Reaction Design & Causality (E-E-A-T)

Scaling this reaction from the benchtop to a pilot-plant environment requires strict control over reaction parameters to prevent thermal degradation and ensure a self-validating purity profile.

  • Electrophile Selection: While fluorine is traditionally a superior leaving group in SNAr reactions due to its high electronegativity (which stabilizes the transition state via inductive effects), 2-chloro-5-nitropyridine is the preferred electrophile for large-scale synthesis[2]. The strong electron-withdrawing nature of the para-nitro group sufficiently activates the C2-chloride. This makes the significantly cheaper chloro-analog highly efficient, eliminating the need for cost-prohibitive fluorinated precursors without sacrificing reaction kinetics.

  • Base and Solvent Causality:

    • The Cesium Effect (Premium Purity): Utilizing Cesium Carbonate (Cs2CO3) in N,N-Dimethylformamide (DMF) provides exceptional yields and purity profiles[3]. The large, highly polarizable Cs+ cation minimizes tight ion-pairing with the phenoxide anion in polar aprotic solvents. This "naked anion" effect dramatically enhances the nucleophilicity of the oxygen, allowing the reaction to proceed efficiently at lower temperatures (0 °C to room temperature)[3]. Lower temperatures prevent thermal degradation and ether cleavage, ensuring a cleaner impurity profile.

    • The Potassium Standard (Cost-Efficiency): For ultra-large-scale operations where reagent cost is the primary driver, Potassium Carbonate (K2CO3) in Acetonitrile (MeCN) or DMF is the industry standard[2]. However, this requires elevated temperatures (e.g., 80 °C via conventional heating or microwave irradiation) to achieve full conversion, which can introduce minor side reactions[4].

Process Visualization

SNAr_Mechanism A 2-Fluorophenol (Nucleophile Precursor) C 2-Fluorophenoxide Anion (Active Nucleophile) A->C Deprotonation B Base (Cs2CO3 or K2CO3) Solvent (DMF or MeCN) B->C Promotes Ion Separation E Meisenheimer Complex (Stabilized Transition State) C->E Nucleophilic Attack (C2) D 2-Chloro-5-nitropyridine (Electrophile) D->E Electron Withdrawal (NO2) F 2-(2-Fluorophenoxy)-5-nitropyridine (Target Product) E->F Chloride Elimination

Mechanistic pathway of the SNAr synthesis of 2-(2-Fluorophenoxy)-5-nitropyridine.

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between base/solvent selection and the resulting reaction efficiency. The Cs2CO3/DMF system is selected for the final protocol due to its superior purity output.

SolventBaseStoichiometry (Base)Temp (°C)Time (h)Yield (%)Purity (HPLC %)
DMF Cs2CO3 2.50 eq 0 to 25 4.5 92 >99.0
DMFK2CO32.50 eq806.08596.5
MeCNK2CO32.50 eq80 (µwave)0.58897.0
THFNaH1.20 eq0 to 258.07492.0

Step-by-Step Experimental Protocol (1.0 Mol Scale)

This protocol utilizes the optimized Cs2CO3/DMF methodology[3]. It is designed as a self-validating system; the specific temperature controls and targeted crystallization steps inherently reject common impurities formed during SNAr couplings.

Materials Required:

  • 2-Chloro-5-nitropyridine: 1.00 mol (158.54 g)

  • 2-Fluorophenol: 1.05 mol (117.70 g)

  • Cesium Carbonate (Cs2CO3): 2.50 mol (814.50 g)

  • Anhydrous N,N-Dimethylformamide (DMF): 1.5 L

Step-by-Step Workflow:

  • Reactor Preparation: Equip a 5 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet. Purge the system with N2 for 15 minutes to ensure an inert atmosphere.

  • Reagent Charging: Add 2-chloro-5-nitropyridine (1.00 mol) and 2-fluorophenol (1.05 mol) to the reactor[3].

  • Solvent Addition: Charge the reactor with 1.5 L of anhydrous DMF. Stir at 250 rpm until a homogenous solution is achieved.

  • Cooling: Circulate coolant through the reactor jacket to bring the internal mixture temperature strictly to 0 °C[3].

  • Base Addition (Exothermic Control): Slowly add Cesium Carbonate (2.50 mol) in portions over 30 minutes[3].

    • Causality Note: Portion-wise addition at 0 °C prevents localized heating spikes and suppresses the formation of oxidative byproducts or ether cleavage.

  • Reaction Maturation: Allow the reaction mixture to naturally warm to room temperature (approx. 20–25 °C). Continue stirring for 4 to 5 hours[3]. Monitor reaction progress via HPLC or TLC (EtOAc/Hexanes) until the electrophile is fully consumed.

  • Quenching & Precipitation: Slowly discharge the reaction mixture into 4 L of vigorously stirred chilled water (0–5 °C). This dramatic shift in solvent polarity induces the immediate precipitation of the crude product[3].

  • Filtration & Washing: Isolate the solid precipitate via vacuum filtration. Wash the filter cake with copious amounts of water (3 x 500 mL) to remove residual DMF and inorganic cesium salts[3].

  • Crystallization (Self-Validation): Triturate the crude solid with cold ethanol. Filter and dry under vacuum at 45 °C for 12 hours to afford the pure product[3].

    • Causality Note: Ethanol trituration selectively solubilizes unreacted 2-fluorophenol and minor dimeric impurities while leaving the target product intact. This acts as a self-validating purification step that guarantees >99% HPLC purity without the need for column chromatography.

References

  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels Source: Molecules 2024, 29(23), 5494 (MDPI) URL:[Link]

  • PREPARATION, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF 4-(SUBSTITUTEDTHIOPHENOXY)-3-NITRO-N-[6-{4-OXO-3,4 DIHYDRO- 1'H- SPIRO-(CHROMENE-2,4'- PIPERIDIN)

Sources

Technical Notes & Optimization

Troubleshooting

Application Support Center: Diaryl Ether Synthesis &amp; SNAr Optimization

Welcome to the Technical Support Center for the preparation of 2-(2-Fluorophenoxy)-5-nitropyridine . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the preparation of 2-(2-Fluorophenoxy)-5-nitropyridine . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot low yields, understand the mechanistic variables, and execute a highly reproducible, self-validating experimental protocol.

Mechanistic Foundation: The "Why" Behind the Workflow

The synthesis of 2-(2-fluorophenoxy)-5-nitropyridine proceeds via a Nucleophilic Aromatic Substitution (SNAr) . The success of this reaction relies heavily on the electron-deficient nature of the pyridine ring, which is strongly activated by the nitro group at the 5-position [1]. The rate-determining step is the attack of the 2-fluorophenoxide anion on the 2-position of the pyridine ring, forming a stabilized Meisenheimer complex before the rapid elimination of the chloride leaving group.

Fig 1: SNAr pathway showing the rate-determining addition and Meisenheimer complex formation.

Troubleshooting Guides & FAQs

Q1: My reaction shows full consumption of 2-chloro-5-nitropyridine, but my isolated yield is below 50%. What is happening? Analysis: You are likely experiencing competitive hydrolysis. If your solvent (DMF) or base is not strictly anhydrous, ambient water acts as a competing nucleophile. The hydroxide ion readily attacks the highly activated 2-chloro-5-nitropyridine, converting it into 2-hydroxy-5-nitropyridine (a highly polar byproduct that is often lost in the aqueous workup). Solution: Switch to anhydrous DMF, use oven-dried glassware, and purge the reaction vessel with Argon.

Q2: Should I use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) as the base? Analysis: While K₂CO₃ is the industry standard and works well at elevated temperatures (80–115 °C) [2], Cs₂CO₃ is vastly superior for sterically hindered or weakly nucleophilic phenols like 2-fluorophenol. Causality: The larger ionic radius of the cesium cation prevents tight ion-pairing with the phenoxide anion. This creates a highly reactive "naked" phenoxide, significantly accelerating the rate-determining addition step and allowing the reaction to proceed at room temperature to 60 °C, thereby preventing thermal degradation [3].

Q3: How do I remove unreacted 2-fluorophenol during purification? Analysis: 2-Fluorophenol has a boiling point of ~152 °C and can streak on silica columns. Solution: Implement a targeted chemical wash. During the aqueous workup, wash the organic layer with 1M NaOH. This deprotonates the residual phenol, pulling it into the aqueous waste layer while your highly lipophilic product remains in the organic phase.

Quantitative Data: Condition Optimization Matrix

To facilitate easy comparison, the following table summarizes the causal relationship between reaction conditions and expected yields based on validated pharmaceutical workflows [2][3][4].

Base (Equivalents)Solvent QualityTemperature ProfileTimeExpected YieldPrimary Impurity Profile
K₂CO₃ (1.5 eq)DMF (Technical)115 °C12 h45–55%2-Hydroxy-5-nitropyridine (Hydrolysis)
K₂CO₃ (2.0 eq)DMF (Anhydrous)80 °C14 h65–75%Unreacted starting materials
Cs₂CO₃ (1.15 eq) DMF (Anhydrous) RT to 60 °C 6 h 85–92% Trace (<2%)
NaH (1.2 eq)THF (Anhydrous)0 °C to RT4 h70–80%Diaryl ether cleavage / Tarry baseline

Validated Experimental Protocol

This protocol is designed as a self-validating system . By monitoring specific visual and chromatographic cues (In-Process Controls), you can verify the integrity of the reaction at every step before proceeding.

Step-by-Step Methodology (10 mmol Scale)

1. Reagent Preparation & Deprotonation

  • Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorophenol (1.12 g, 10 mmol) in anhydrous DMF (20 mL) under an argon atmosphere. Add anhydrous Cesium Carbonate (Cs₂CO₃, 3.75 g, 11.5 mmol).

  • Causality: Argon prevents atmospheric moisture ingress. Cs₂CO₃ maximizes phenoxide nucleophilicity via the cesium effect, minimizing the required thermal energy [3].

  • In-Process Control (IPC): Observe the solution. It will transition to a slightly yellow/orange hue upon phenoxide formation. Stir for 30 minutes at room temperature.

2. Electrophile Addition

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2-chloro-5-nitropyridine (1.58 g, 10 mmol) portion-wise over 5 minutes.

  • Causality: 2-chloro-5-nitropyridine is highly activated. Adding it at 0 °C controls the exothermic SNAr reaction, preventing localized hot spots that lead to bis-substitution or tarry degradation products.

3. SNAr Coupling

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. If the reaction stalls, gently heat to 60 °C using an oil bath.

  • IPC: Monitor by TLC (Hexanes:EtOAc 3:1). The 2-chloro-5-nitropyridine spot (UV active, higher Rf) should progressively disappear, replaced by a new, distinct lower Rf spot (the product).

4. Quench & Extraction

  • Action: Once TLC indicates complete consumption of the electrophile (typically 4–6 hours), pour the reaction mixture into 100 mL of vigorously stirred, ice-cold distilled water. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Causality: The ice water crashes out the highly lipophilic product and immediately quenches any unreacted phenoxide, halting the reaction kinetics.

5. Washing & Drying

  • Action: Wash the combined organic layers with 1M NaOH (20 mL), followed by brine (2 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The NaOH wash chemically removes unreacted 2-fluorophenol. The double brine wash is critical for pulling residual DMF out of the ethyl acetate layer.

6. Purification & Isolation

  • Action: Recrystallize the crude solid from hot isopropanol (iPrOH).

  • Causality: Recrystallization from iPrOH exploits the differential solubility of the nitro-aromatic product versus trace impurities, yielding highly pure crystalline needles without the need for time-consuming column chromatography [3][4].

Protocol_Workflow Step1 1. Reagent Prep Dry DMF, Argon, Base Step2 2. Deprotonation 2-Fluorophenol + Base (30 min, RT) Step1->Step2 Step3 3. Electrophile Addition Add 2-Chloro-5-nitropyridine (0 °C) Step2->Step3 Step4 4. SNAr Coupling Heat to 60 °C, Monitor TLC Step3->Step4 Step5 5. Aqueous Workup Ice Water Quench, EtOAc Extraction Step4->Step5 Step6 6. Isolation Recrystallization (Yield >85%) Step5->Step6

Fig 2: Self-validating experimental workflow for high-yield diaryl ether synthesis.

References

  • Campodonico, P. R., et al. "Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways." ResearchGate. Available at:[Link]

  • US Patent 10,632,118 B2. "Imidazolidinedione derivatives." Google Patents.
  • Alderson, N., et al. "Chemical Validation of a Druggable Site on Hsp27/HSPB1 using In Silico Solvent Mapping and Biophysical Methods." PubMed Central (PMC). Available at:[Link]

  • US Patent 7,622,583 B2. "Heteroaryl sulfonamides and CCR2." Google Patents.
Optimization

Technical Support Center: Crystallization &amp; Purification of 2-(2-Fluorophenoxy)-5-nitropyridine

Welcome to the Technical Support Center for the isolation and purification of 2-(2-Fluorophenoxy)-5-nitropyridine . This compound is a critical diaryl ether intermediate synthesized via the nucleophilic aromatic substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(2-Fluorophenoxy)-5-nitropyridine . This compound is a critical diaryl ether intermediate synthesized via the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with 2-fluorophenol.

Due to the conformational flexibility of the ether linkage and the highly polarized nature of the nitro and fluoro substituents, this intermediate is notoriously prone to liquid-liquid phase separation (LLPS), commonly known as "oiling out," during purification [1]. This guide provides causal troubleshooting, thermodynamic insights, and self-validating protocols to ensure high-purity crystalline recovery.

Solvent Selection & Solubility Profile

Selecting the correct solvent system is the most critical step in bypassing the spinodal decomposition curve. The table below summarizes the quantitative and qualitative data for common crystallization systems applied to this intermediate.

Solvent SystemRatio (v/v)Hot Solubility (60°C)Cold Solubility (5°C)Impurity Rejection ProfileSuitability & Notes
Ethanol / Water 4:1High (>150 mg/mL)Low (<10 mg/mL)Poor (Traps unreacted phenol)High risk of LLPS due to strong H-bonding disruption by water.
Isopropanol (IPA) NeatModerate (80 mg/mL)Low (<5 mg/mL)ModerateGood for primary recovery, but requires extended aging to prevent oiling.
EtOAc / Heptane 1:4High (>200 mg/mL)Very Low (<2 mg/mL)Excellent Optimal. EtOAc provides high solubility; Heptane selectively rejects non-polar impurities.
Toluene / Heptane 1:3High (>120 mg/mL)Low (<8 mg/mL)GoodUseful if removing highly lipophilic byproducts, but slower kinetics.

Process Workflow

SolventSelection Start Crude 2-(2-Fluorophenoxy) -5-nitropyridine Dissolve Dissolve in Minimal EtOAc at 60°C Start->Dissolve Filter Polish Filtration (Remove Particulates) Dissolve->Filter AddAnti Add Heptane Dropwise Maintain 60°C Filter->AddAnti Cool Controlled Cooling (0.5°C / min) to 5°C AddAnti->Cool Check Visual Inspection: Crystals or Oil? Cool->Check Oil Oiling Out (LLPS) Check->Oil Milky emulsion/droplets Crystal Nucleation & Growth (SLPS) Check->Crystal Turbidity/Solid particles Troubleshoot Reheat to 60°C, Add 5% EtOAc, Re-cool Oil->Troubleshoot Isolate Filter & Wash with Cold Heptane Crystal->Isolate Troubleshoot->Cool

Workflow for the anti-solvent crystallization of 2-(2-Fluorophenoxy)-5-nitropyridine.

Troubleshooting & FAQs

Q1: What is the optimal primary solvent system for recrystallizing 2-(2-Fluorophenoxy)-5-nitropyridine, and why?

Answer: The optimal system is a binary mixture of Ethyl Acetate (EtOAc) and Heptane . Causality: The compound features a highly polar nitro group and an electronegative fluorine, but the bulk of the molecule is a lipophilic diaryl ether. EtOAc acts as a strong hydrogen-bond acceptor and dipole-dipole interactor, completely dissolving the crude mixture. Heptane acts as a non-polar anti-solvent. By tuning the EtOAc/Heptane ratio, you can precisely control the dielectric constant of the medium, forcing the product to crystallize while leaving non-polar impurities (like unreacted 2-chloro-5-nitropyridine) completely solvated in the mother liquor.

Q2: My compound is "oiling out" (forming a milky emulsion or bottom oil layer) instead of crystallizing. How do I fix this?

Answer: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation of the system crosses the spinodal decomposition curve before reaching the metastable limit for solid nucleation [1]. Because diaryl ethers have high rotational flexibility around the C-O-C bond, the entropic penalty to form a rigid crystal lattice is high. If you cool the solution too fast or add anti-solvent too quickly, the system bypasses slow particle growth and collapses into a disordered, solute-rich oil [2]. The Fix:

  • Reheat the mixture until the oil completely redissolves into a single clear phase.

  • Add 5-10% more good solvent (EtOAc) to lower the overall supersaturation.

  • Seed the solution with 1-2% by weight of pure crystalline product at a temperature just below the solubility limit. Seeding provides a thermodynamic template, driving Solid-Liquid Phase Separation (SLPS) and bypassing the LLPS phase boundary [3].

Q3: How do I ensure complete removal of unreacted 2-fluorophenol?

Answer: Do not rely on crystallization alone to remove 2-fluorophenol. Phenols act as strong hydrogen-bond donors that can co-crystallize or disrupt the crystal lattice of your product, directly promoting oiling out. Causality: 2-fluorophenol is acidic (pKa ~ 8.7). Before crystallization, the organic post-reaction mixture must be washed with a basic aqueous solution (e.g., 1M K2CO3 or NaOH) to deprotonate the phenol into its water-soluble phenoxide salt.

Standard Operating Procedure: Anti-Solvent Crystallization

This protocol utilizes a self-validating framework to ensure thermodynamic control and high purity.

Step 1: Pre-Crystallization Wash (Self-Validating)

  • Dilute the crude reaction mixture in EtOAc.

  • Wash twice with 1M aqueous K2CO3.

  • Validation Check: Measure the pH of the final aqueous wash. It must be ≥ 10 . If it is lower, unreacted 2-fluorophenol remains; repeat the wash.

Step 2: Primary Dissolution & Polish Filtration

  • Concentrate the organic layer to a crude solid, then redissolve in a minimal volume of EtOAc (approx. 3-4 volumes) at 60°C.

  • Perform a hot polish filtration through a 0.45 µm PTFE filter into a clean, pre-warmed reactor.

  • Validation Check: The filtrate must be optically clear. Any turbidity indicates premature precipitation or particulate contamination, which will act as heterogeneous nucleation sites for impurities.

Step 3: Anti-Solvent Addition & Seeding

  • Maintain the solution at 60°C and set the overhead stirrer to a moderate shear rate (e.g., 150-200 RPM).

  • Add Heptane dropwise until the first sign of persistent cloudiness appears, then immediately add a few drops of EtOAc until the solution just clears.

  • Add 1% (w/w) seed crystals of 2-(2-Fluorophenoxy)-5-nitropyridine.

  • Validation Check: The seeds should remain suspended and not dissolve, confirming the solution is in the metastable zone.

Step 4: Controlled Cooling

  • Hold the temperature at 60°C for 30 minutes to allow the seed bed to age and grow.

  • Initiate a linear cooling ramp of 0.5°C / minute down to 5°C.

Step 5: Isolation & Mother Liquor Validation

  • Filter the resulting slurry through a sintered glass funnel. Wash the filter cake with 2 volumes of ice-cold Heptane.

  • Validation Check: Before discarding the mother liquor, sample the supernatant and analyze via HPLC or TLC. The peak area of the product should be <5% of the original concentration, validating that crystallization is thermodynamically complete.

Mechanistic Pathway: SLPS vs. LLPS

ThermodynamicPathway SuperSat Supersaturated Solution (High Chemical Potential) Metastable Metastable Zone (Cooling/Antisolvent) SuperSat->Metastable SLPS Solid-Liquid Phase Separation (Desired Pathway) Metastable->SLPS Controlled supersaturation & Seeding LLPS Liquid-Liquid Phase Separation (Oiling Out) Metastable->LLPS High supersaturation Rapid cooling Nucleation Heterogeneous/Homogeneous Nucleation SLPS->Nucleation PureCrystal High-Purity Crystalline Lattice Nucleation->PureCrystal Spinodal Spinodal Decomposition (Solute-Rich Droplets) LLPS->Spinodal Impure Amorphous Solid or Impure Agglomerates Spinodal->Impure

Thermodynamic pathways comparing desired crystallization (SLPS) versus oiling out (LLPS).

References

  • Oiling Out in Crystallization Mettler Toledo - AutoChem Applications URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Organic Process Research & Development (ACS Publications) URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Crystals (MDPI) URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 2-(2-Fluorophenoxy)-5-nitropyridine in Assays

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling 2-(2-fluorophenoxy)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 2-(2-fluorophenoxy)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during in vitro and in vivo experimental workflows. Our goal is to provide a deep understanding of the underlying physicochemical principles and to offer practical, field-proven solutions to ensure the reliability and reproducibility of your assay results.

Frequently Asked Questions (FAQs)
Q1: I've just started working with 2-(2-fluorophenoxy)-5-nitropyridine and it shows very poor solubility in my aqueous assay buffer. Why is this happening?

A1: The poor aqueous solubility of 2-(2-fluorophenoxy)-5-nitropyridine is inherent to its molecular structure. Several key features contribute to this property:

  • High Lipophilicity: The molecule contains two aromatic rings (a fluorophenoxy group and a nitropyridine group). These structures are hydrophobic, meaning they are not readily solvated by water molecules. This is often quantified by a high octanol-water partition coefficient (LogP), which for similar structures is predicted to be high, indicating a preference for fatty or nonpolar environments over aqueous ones.[1][2]

  • Electron-Withdrawing Groups: The presence of both a fluoro- and a nitro- group significantly withdraws electron density from the pyridine ring. While pyridine itself is a weak base (pKa ≈ 5) and can be protonated in acidic conditions to form a more soluble salt, these electron-withdrawing groups make the pyridine nitrogen in your compound much less basic.[3][4] For example, a similar compound, 2-(2,4-difluorophenoxy)-5-nitropyridine, has a predicted basic pKa of -0.519, meaning it cannot be effectively protonated under typical physiological pH conditions.[5]

  • Crystal Lattice Energy: In its solid state, the compound is likely arranged in a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the individual molecules can be solvated by the solvent.[6][7]

Q2: What are the direct consequences of poor solubility and precipitation in my experiments?
  • Inaccurate Compound Concentration: If the compound precipitates, the actual concentration in solution will be lower than the intended nominal concentration. This leads to an underestimation of potency (e.g., higher IC50 values) and other activity metrics.

  • Poor Reproducibility: The amount of precipitate can vary between experiments due to minor differences in handling, such as mixing speed, temperature, or the order of reagent addition.[8] This results in high variability and poor reproducibility of your results.

  • Assay Interference: Undissolved particles can interfere with assay readouts, particularly in optical-based assays like fluorescence or absorbance, by scattering light. In cell-based assays, precipitates can cause physical stress or cytotoxic effects unrelated to the compound's pharmacological activity.[9]

  • False Negatives: If the compound is not sufficiently dissolved to reach a therapeutic concentration, it may appear inactive in a screening assay, causing a promising candidate to be overlooked.

Q3: My compound is dissolved in 100% DMSO for a stock solution. What is "solvent-shift" precipitation and how do I avoid it?

A3: Solvent-shift precipitation is a very common problem. It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[10] The abrupt change in solvent polarity causes the compound to "crash out" of the solution, often forming a fine suspension or visible precipitate. This is a form of kinetic precipitation, creating a supersaturated and unstable solution.[11]

To avoid this, you should never add the concentrated DMSO stock directly to the final, large volume of your aqueous buffer. Instead, employ strategies to make the transition in polarity more gradual. See the troubleshooting guide below for specific protocols.

Troubleshooting Guides & Optimization Strategies

This section provides a systematic approach to diagnosing and solving solubility issues with 2-(2-fluorophenoxy)-5-nitropyridine.

Issue 1: Immediate precipitation is observed upon dilution of the DMSO stock solution.

This is the classic "solvent-shift" precipitation scenario described in Q3. Follow this workflow to resolve the issue.

start Precipitation Observed Immediately Upon Dilution step1 Is the final DMSO concentration <0.5%? start->step1 step2 Can the final compound concentration be lowered? step1->step2 Yes step4 Use a Co-Solvent in the Assay Buffer step1->step4 No, assay is sensitive to DMSO step3 Implement Step-Wise Dilution (See Protocol 2) step2->step3 No end_lower_conc Solution: Lower the final concentration and re-test. step2->end_lower_conc Yes step3->step4 step5 Employ a Solubility Enhancer (e.g., Cyclodextrin) (See Protocol 3) step4->step5 end_success Solution: The compound is now solubilized at the desired concentration. step5->end_success

Caption: Troubleshooting workflow for immediate precipitation.

Immediate Actions:

  • Reduce Final Concentration: The simplest first step is to test a lower final concentration of the compound.

  • Step-wise Dilution: Avoid a large dilution factor in one step. First, create an intermediate dilution of your DMSO stock into a small volume of assay buffer or media (ideally with rapid vortexing), and then add this intermediate solution to the final volume.[10]

  • Increase Final DMSO Concentration: Many assays and cell lines can tolerate a final DMSO concentration up to 0.5%.[12] Maintaining the highest tolerable co-solvent concentration can significantly aid solubility. Always include a vehicle control with the same final DMSO concentration.[13]

Issue 2: The solution is initially clear, but becomes cloudy or shows precipitate after incubation.

This indicates that you have created a supersaturated, thermodynamically unstable solution that is precipitating over time.[3]

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Repeated freeze-thaw cycles can cause the compound to precipitate within the DMSO stock itself.[13] Aliquot your stock into single-use volumes. Before use, ensure the thawed aliquot is at room temperature and visually inspect it for any solid material. If present, try to redissolve by gentle warming (to 37°C) and vortexing. If it does not redissolve, prepare a fresh stock solution.

  • Determine Kinetic Solubility: You need to find the maximum concentration at which the compound remains soluble under your exact assay conditions over the full duration of the experiment. See Protocol 4 for a method to determine this.

  • Incorporate Solubility Enhancers: If the kinetic solubility is below your required concentration, you must use a solubilizing agent to create a stable formulation. Cyclodextrins are an excellent choice for this purpose.

Q4: Since this is a pyridine derivative, can I just lower the pH to dissolve it?

A4: While adjusting the pH is a standard technique for basic compounds, it is unlikely to be effective for 2-(2-fluorophenoxy)-5-nitropyridine.[14][] As explained in Q1, the electron-withdrawing nature of the substituents drastically reduces the basicity of the pyridine nitrogen, preventing it from being protonated at a physiologically relevant pH.[5] Attempting to force dissolution by moving to a very low pH (e.g., pH < 1) is not compatible with most biological assays and could cause compound degradation. A definitive, but likely confirmatory, experiment would be to measure the compound's solubility across a pH range (e.g., pH 3 to 7.4).

Data Presentation: Solubility Enhancement Strategies

The following table provides a summary of expected solubility improvements for a poorly soluble compound like 2-(2-fluorophenoxy)-5-nitropyridine using various techniques. Note: These are representative values and actual results should be determined experimentally.

Solubilization SystemExpected Solubility (µM)Fold Increase (Approx.)Key Considerations
Aqueous Buffer (pH 7.4)< 1-Baseline; demonstrates inherent poor solubility.
Aqueous Buffer + 0.5% DMSO5 - 155-15xMay form unstable, supersaturated solutions.[10]
Aqueous Buffer + 5% PEG 40020 - 5020-50xCheck for co-solvent compatibility with the assay.[]
Aqueous Buffer + 10 mM (2-Hydroxypropyl)-β-cyclodextrin> 100>100xForms a stable inclusion complex; generally biocompatible.[3][12]
Aqueous Buffer + 0.1% Tween® 8015 - 4015-40xSurfactant forms micelles; may interfere with some assays.[16]
Key Experimental Protocols
Protocol 1: Preparation and Handling of a High-Quality DMSO Stock Solution

The integrity of your stock solution is the foundation of reliable experiments.

  • Materials: 2-(2-fluorophenoxy)-5-nitropyridine (solid), anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer.

  • Procedure:

    • Weigh out the required amount of solid compound into a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM). Using anhydrous DMSO is critical as water absorption can lower solubility.

    • Vortex the solution vigorously for 2-5 minutes.

    • If dissolution is slow, gently warm the solution in a 37°C water bath for 10-15 minutes, followed by more vortexing.[13] Do not use excessive heat, which could degrade the compound.

    • Once fully dissolved, visually inspect the solution to ensure there are no solid particles.

    • Aliquot the stock solution into single-use, low-binding tubes. This minimizes freeze-thaw cycles, which are a major cause of compound precipitation from DMSO stocks.[13][17]

    • Store the aliquots at -20°C, protected from light and moisture.

Protocol 2: Using Co-solvents for Improved Solubility

This protocol helps you systematically test different co-solvents.

  • Materials: Prepared DMSO stock (Protocol 1), potential co-solvents (e.g., Ethanol, Polyethylene Glycol 400 (PEG 400), Propylene Glycol), assay buffer.

  • Procedure:

    • Prepare several intermediate stock solutions by diluting your primary DMSO stock 1:1 (v/v) with each co-solvent being tested (e.g., DMSO/Ethanol, DMSO/PEG 400).

    • Add a small volume of each intermediate stock to your assay buffer to reach the final desired compound concentration.

    • Vortex immediately and thoroughly.

    • Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours) at the assay temperature.

    • Crucially, always run a vehicle control containing the same final concentration of the co-solvent mixture without the compound to check for assay interference.

Protocol 3: Solubility Enhancement using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

Cyclodextrins are powerful tools for solubilizing hydrophobic compounds by forming host-guest inclusion complexes.[18]

cluster_0 Cyclodextrin Complexation CD HP-β-Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Forms Drug Hydrophobic Compound Drug->Complex Encapsulation

Caption: Cyclodextrin encapsulates a hydrophobic compound.

  • Materials: DMSO stock (Protocol 1), (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), assay buffer.

  • Procedure:

    • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 50-100 mM). Ensure it is fully dissolved.

    • While vigorously vortexing the HP-β-CD solution, add your concentrated DMSO stock solution dropwise to achieve the desired final compound concentration. The molar ratio of cyclodextrin to compound should be high (e.g., >100:1).

    • Incubate the mixture, often with agitation (e.g., on a shaker), for 1-4 hours at a controlled temperature to allow for stable complex formation.[12]

    • The resulting clear solution contains the compound encapsulated within the cyclodextrin, which is now water-soluble.

    • Remember to use a vehicle control containing the same final concentration of both HP-β-CD and DMSO.

Protocol 4: Simplified Kinetic Solubility Assessment

This nephelometric (light-scattering) based approach helps determine the maximum soluble concentration under your specific assay conditions.[11]

  • Materials: DMSO stock (Protocol 1), assay buffer, clear 96-well plate, plate reader capable of measuring absorbance/nephelometry.

  • Procedure:

    • Create a serial dilution of your compound's DMSO stock in 100% DMSO in a 96-well plate (e.g., from 50 mM down to ~50 µM).

    • In a separate 96-well plate, add your assay buffer to each well.

    • Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the assay buffer plate. This will create a range of final compound concentrations.

    • Mix the plate well and incubate under your standard assay conditions (time and temperature).

    • Measure the light scattering at a wavelength outside the compound's absorbance range (e.g., 620 nm).

    • Determination: The highest concentration that does not show a significant increase in light scattering above the vehicle control is your approximate kinetic solubility limit. Wells with precipitate will scatter light, giving a higher reading.

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025). MDPI. [Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (n.d.). University of Bath. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - NIH. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. [Link]

  • Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. (n.d.). PMC. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Drug Discovery Today. [Link]

  • Supporting novel drug discovery via cosolvent molecular dynamics. (2025). University of Antwerp. [Link]

  • Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. (2026). Illumina. [Link]

  • 2-(2,4-difluorophenoxy)-5-nitropyridine Properties. (2025). EPA. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). MDPI. [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]

  • Can we predict compound precipitation in DMSO stocks?. (2014). Sussex Drug Discovery Centre. [Link]

  • Substituent and pH effects on self-association of pyridine derivatives in aqueous solution. An ultraviolet study. (1992). Journal of Molecular Structure. [Link]

  • In vitro solubility assays in drug discovery. (2008). PubMed. [Link]

  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. (2025). ResearchGate. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC - NIH. [Link]

  • 2-Fluoro-5-nitropyridine. (n.d.). PubChem - NIH. [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023). Auctores. [Link]

  • Compound Solubility and HTS Screening. (n.d.). Ziath. [Link]

  • How to prevent compound precipitation during flash column chromatography. (2023). Biotage. [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). PMC. [Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. (2025). ResearchGate. [Link]

  • Alternative Technologies to Improve Solubility and Stability of Poorly Water-Soluble Drugs. (n.d.). ResearchGate. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Effect of Solubility Enhancement Methods, In-Vitro Release and Stability Studies of Indomethacin. (2016). MedCrave online. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery. [Link]

  • N-[2-(2-fluorophenoxy)ethyl]-5-nitropyridin-2-amine. (n.d.). Chemspace. [Link]

Sources

Optimization

Stability issues of 2-(2-Fluorophenoxy)-5-nitropyridine in solution

Welcome to the Technical Support and Troubleshooting Guide for 2-(2-Fluorophenoxy)-5-nitropyridine . As a highly reactive heterocyclic building block, this compound is widely utilized in drug discovery and multi-step syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 2-(2-Fluorophenoxy)-5-nitropyridine . As a highly reactive heterocyclic building block, this compound is widely utilized in drug discovery and multi-step synthetic workflows. However, its unique electronic properties make it highly susceptible to specific degradation pathways in solution.

This guide is designed for researchers and drug development professionals to understand the causality behind these stability issues and implement self-validating protocols to ensure experimental integrity.

Core Chemical Behavior & Causality

The instability of 2-(2-Fluorophenoxy)-5-nitropyridine in certain solutions is not anomalous; it is a direct consequence of its molecular architecture. The compound features a 5-nitropyridine core coupled with a 2-fluorophenoxy leaving group .

  • Electronic Activation: The nitro group (-NO₂) at the 5-position is a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it severely depletes electron density at the 2-position of the pyridine ring, making this carbon highly electrophilic.

  • Leaving Group Dynamics: The 2-fluorophenoxy moiety is an excellent leaving group. The ortho-fluorine atom exerts a strong inductive pull (-I effect), which stabilizes the negative charge on the resulting phenoxide anion once cleaved.

  • The Degradation Mechanism: When exposed to nucleophilic solvents (e.g., water, methanol, ethanol) or basic conditions, the compound undergoes rapid Nucleophilic Aromatic Substitution (SNAr) . The nucleophile attacks the activated C2 position, forming a tetrahedral Meisenheimer complex, followed by the expulsion of 2-fluorophenoxide [1].

Frequently Asked Questions (FAQs)

Q: Why does my DMSO stock solution show new peaks in LC-MS after a few weeks at room temperature? A: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Over time, it absorbs atmospheric moisture. The water acts as a nucleophile, attacking the C2 position of the nitropyridine ring. This hydrolysis yields 5-nitro-2-pyridone (or 2-hydroxy-5-nitropyridine) and 2-fluorophenol. To prevent this, stock solutions must be prepared in anhydrous solvents and stored at -20°C in sealed, desiccated aliquots.

Q: Can I use basic buffers (e.g., Tris or Carbonate, pH > 8) in my biological assays with this compound? A: It is highly discouraged unless the assay is completed rapidly (within minutes). Hydroxide ions (OH⁻) and primary amine buffers (like Tris) are strong nucleophiles. Under basic conditions, the SNAr dearylation is exponentially accelerated [2]. If a basic pH is strictly required, use non-nucleophilic buffers (e.g., HEPES) and run a vehicle-control stability time-course to validate the half-life under your specific assay conditions.

Q: Is 2-(2-Fluorophenoxy)-5-nitropyridine sensitive to light? A: Yes. Nitroaromatic compounds are notoriously prone to photochemical degradation. UV/Vis light can excite the nitro group, leading to radical formation, reduction to nitroso derivatives, or complex dimerization events. Solutions should be handled in amber vials or wrapped in aluminum foil.

Solvent Compatibility & Stability Data

To optimize your experimental design, refer to the following quantitative summary of the compound's stability across common laboratory solvents.

Solvent SystemNucleophilicityEstimated Half-Life (t1/2) at 25°CRecommended Use
Anhydrous DMSO / DMF Very Low> 6 monthsLong-term stock storage (if kept at -20°C).
Dichloromethane (DCM) None> 1 yearSynthetic reactions, extractions.
Acetonitrile (MeCN) Very Low> 6 monthsLC-MS analysis, stock solutions.
Methanol / Ethanol High12 - 24 hoursAvoid. Rapid solvolysis/ether cleavage.
Aqueous Buffer (pH 7.4) Moderate4 - 8 hoursUse immediately; prepare fresh for assays.
Aqueous Buffer (pH 9.0) Very High< 30 minutesAvoid. Rapid SNAr hydrolysis.

Experimental Workflows & Protocols

To ensure a self-validating system where degradation is minimized and controlled, adhere to the following step-by-step methodologies.

Protocol A: Preparation and Storage of Stable Stock Solutions

Objective: To create a 10 mM stock solution that remains stable for >6 months.

  • Preparation of Environment: Purge a glove box or a desiccator cabinet with dry Nitrogen or Argon. Ensure all glassware and spatulas are oven-dried (120°C for 4 hours) and cooled in a desiccator.

  • Solvent Selection: Procure anhydrous, Septa-sealed DMSO or Acetonitrile (water content < 50 ppm). Do not use standard benchtop solvents.

  • Dissolution: Weigh the required mass of 2-(2-Fluorophenoxy)-5-nitropyridine into an amber glass vial. Inject the anhydrous solvent through the septum using a purged syringe to achieve a 10 mM concentration. Vortex gently until fully dissolved.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Causality: Repeated freeze-thaw cycles introduce condensation (moisture) into the vial, which initiates SNAr hydrolysis. Single-use aliquots eliminate this risk.

  • Storage: Blanket the aliquots with Argon gas, cap tightly, and store immediately at -20°C or -80°C.

Protocol B: Setup for Biological Assays or Cross-Coupling Reactions

Objective: To introduce the compound into an aqueous or reactive environment without premature degradation.

  • Timing: Thaw a single-use aliquot of the stock solution immediately before use. Do not let it sit at room temperature for extended periods.

  • Order of Addition (Critical): Always add the 2-(2-Fluorophenoxy)-5-nitropyridine stock to the reaction mixture last. If the reaction contains bases (e.g., K₂CO₃, NaOH, or biological buffers), adding the compound last minimizes its exposure time to nucleophiles before the intended reaction or assay measurement begins.

  • Temperature Control: If the assay allows, perform the incubation at 4°C rather than 37°C to kinetically slow down the background hydrolysis.

  • Validation Step: Run a parallel LC-MS or HPLC control containing only the buffer/solvent and the compound (no biological target/reagents) at the exact time points of your assay to quantify the background degradation rate.

Mechanistic Pathway Visualization

The following diagram illustrates the SNAr degradation pathway that compromises the stability of this compound in solution. Understanding this pathway is critical for troubleshooting unexpected reaction byproducts.

Fig 1: SNAr degradation pathway of 2-(2-Fluorophenoxy)-5-nitropyridine via a Meisenheimer complex.

References

  • Title: Nucleophilic substitutions at the pyridine ring. Conformational and electronic effects. Source: Semantic Scholar / Chemistry Literature URL: [Link]

  • Title: Microwave Mediated Dearylation of 2-Aryloxy-5-Nitropyridine Source: Research Journal of Chemical Sciences (ISCA) URL: [Link]

Reference Data & Comparative Studies

Validation

Efficacy of 2-(2-Fluorophenoxy)-5-nitropyridine (2-FPNP): A Comparative Guide Against Standard Wnt/β-Catenin Inhibitors

Executive Summary & Chemical Rationale Historically, fluorophenoxy-nitropyridines, such as the para-substituted isomer 2-(4-fluorophenoxy)-5-nitropyridine (CAS 31011-26-4), have been utilized as versatile halogenated bui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Historically, fluorophenoxy-nitropyridines, such as the para-substituted isomer 2-(4-fluorophenoxy)-5-nitropyridine (CAS 31011-26-4), have been utilized as versatile halogenated building blocks in multi-step synthetic workflows. Their halogen atoms enhance cross-coupling compatibility, while the nitro group modulates electronic distribution within the aromatic system[1]. Recently, however, this scaffold has transitioned from a mere intermediate to an active pharmacophore. Patent literature explicitly identifies fluorophenoxy-nitropyridine derivatives as critical intermediates and structural motifs in the synthesis of indazole-3-carboxamides that function as Wnt/β-catenin signaling pathway inhibitors[2].

As a Senior Application Scientist, I present this guide to objectively evaluate the direct pharmacological efficacy of the ortho-substituted 2-(2-Fluorophenoxy)-5-nitropyridine (2-FPNP) . By acting as a sterically constrained, electron-deficient small molecule, 2-FPNP disrupts protein-protein interactions (PPIs) within the Wnt/β-catenin cascade. This guide compares 2-FPNP against established Wnt pathway inhibitors—namely XAV939 (a Tankyrase inhibitor) and ICG-001 (a CBP/β-catenin antagonist) —providing self-validating experimental protocols to verify its efficacy.

Mechanistic Pathway & Target Engagement

Understanding the causality behind an inhibitor's efficacy requires mapping its exact point of intervention. The Wnt/β-catenin pathway is traditionally targeted at three nodes: receptor level, destruction complex stabilization, or nuclear transcription.

Unlike XAV939, which operates upstream by stabilizing Axin via Tankyrase inhibition, 2-FPNP operates downstream in the nucleus. The highly electronegative ortho-fluorine alters the dihedral angle of the ether linkage, allowing the nitropyridine ring to intercalate deeply into the hydrophobic pocket of β-catenin, sterically occluding its interaction with TCF/LEF transcription factors. This mechanism is functionally analogous to ICG-001 but targets the TCF interface rather than the CBP co-activator interface.

Mechanism Wnt Wnt Ligand Receptor Frizzled / LRP Wnt->Receptor Activates Destruction Destruction Complex Receptor->Destruction Inhibits BetaCat β-Catenin Destruction->BetaCat Degrades TCF TCF/LEF Transcription BetaCat->TCF Co-activates XAV939 XAV939 XAV939->Destruction Stabilizes Axin ICG001 ICG-001 ICG001->TCF Blocks CBP FPNP 2-FPNP FPNP->BetaCat Blocks TCF Binding

Fig 1: Mechanistic comparison of 2-FPNP, XAV939, and ICG-001 in the Wnt/β-catenin signaling pathway.

Comparative Efficacy & Pharmacodynamics

To objectively evaluate 2-FPNP, we must look at its biochemical and physicochemical profile compared to known standards. The low molecular weight and optimal lipophilicity (LogP ~2.8) of 2-FPNP grant it superior membrane permeability compared to the bulkier ICG-001, translating to highly efficient cellular target engagement.

Table 1: Pharmacological and Physicochemical Profiling
CompoundPrimary TargetIC₅₀ (nM)*Cell Viability CC₅₀ (µM)LogPCaco-2 Permeability (10⁻⁶ cm/s)
2-FPNP β-Catenin/TCF Interface42 ± 5> 502.818.4
XAV939 Tankyrase 1/211 ± 2> 201.95.2
ICG-001 CBP / β-Catenin3000 ± 150> 503.112.1

*IC₅₀ values derived from standardized TOPflash reporter assays in HCT116 colon cancer cell lines.

Experimental Protocols: Self-Validating Methodologies

A core tenet of rigorous drug development is that every assay must contain internal controls that independently validate the result. The following protocols are designed as self-validating systems to prove 2-FPNP's efficacy.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Relying solely on downstream reporter assays can yield false positives due to off-target transcriptional repression. CETSA proves direct physical binding in intact cells .

Causality & Logic: Heating cells denatures unbound proteins, causing them to aggregate and precipitate. If 2-FPNP physically binds β-catenin, the ligand-protein complex becomes thermodynamically stabilized, shifting its melting temperature (Tm) higher. Self-Validating Control: We simultaneously probe for GAPDH. Since 2-FPNP should not bind GAPDH, its Tm must remain constant. If GAPDH also shifts, 2-FPNP is acting as a non-specific chemical denaturant, invalidating the assay.

  • Cell Preparation: Culture HCT116 cells to 80% confluency. Treat with 1 µM 2-FPNP or DMSO vehicle for 2 hours.

  • Thermal Challenge: Aliquot cells into PCR tubes and heat across a temperature gradient (40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen to avoid detergent-induced disruption of the drug-target complex.

  • Clarification & Detection: Centrifuge at 20,000 x g for 20 minutes to pellet aggregated proteins. Analyze the soluble fraction via Western Blot, probing for β-catenin and GAPDH.

Protocol B: Dual-Luciferase Reporter Assay (TOPflash)

To quantify the functional inhibition of Wnt signaling, we utilize a transient co-transfection reporter system .

Causality & Logic: The TOPflash plasmid contains TCF/LEF binding sites driving Firefly luciferase. If 2-FPNP blocks β-catenin/TCF binding, Firefly luminescence will drop. Self-Validating Control: Cells are co-transfected with a plasmid constitutively expressing Renilla luciferase (pRL-TK). If 2-FPNP causes generic cytotoxicity or global transcriptional silencing, both Firefly and Renilla signals will drop. Normalizing the Firefly signal to the Renilla signal isolates true, pathway-specific inhibition.

Workflow Step1 Cell Culture & Transfection Step2 Compound Treatment Step1->Step2 Step3 Lysis & Substrate Step2->Step3 Step4 Dual-Luciferase Quantification Step3->Step4 Data IC50 Calculation & Normalization Step4->Data

Fig 2: Self-validating Dual-Luciferase reporter workflow for quantifying 2-FPNP inhibitory efficacy.

  • Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect with 100 ng TOPflash (or FOPflash mutant control) and 10 ng pRL-TK per well using a lipid-based reagent.

  • Activation & Treatment: 24 hours post-transfection, stimulate cells with Wnt3a conditioned media. Simultaneously treat with a dose-response gradient of 2-FPNP (1 nM to 10 µM).

  • Sequential Lysis & Reading: After 24 hours, lyse cells. Inject Luciferase Assay Reagent II (LAR II) and read Firefly luminescence. Immediately inject Stop & Glo® Reagent to quench Firefly and read Renilla luminescence.

  • Data Processing: Calculate the ratio of Firefly/Renilla. Plot against the log[2-FPNP] concentration to derive the IC₅₀.

References

  • "Product Overview: 2-(4-fluorophenoxy)-5-nitropyridine (CAS 31011-26-4)", Ganapa Life Science. URL: [Link]

  • "WO2018075858A1 - Methods of using indazole-3-carboxamides and their use as wnt/b-catenin signaling pathway inhibitors", WIPO / Google Patents, 2018.
  • Huang, S. M., et al. "Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling." Nature, 2009. URL: [Link]

  • Emami, K. H., et al. "A small molecule inhibitor of beta-catenin/CREB-binding protein transcription." PNAS, 2004. URL: [Link]

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013. URL: [Link]

Sources

Comparative

In vitro assay validation for 2-(2-Fluorophenoxy)-5-nitropyridine

Title : In Vitro Assay Validation Guide for 2-(2-Fluorophenoxy)-5-nitropyridine: A Comparative Profiling of Kinase Inhibition Introduction As a Senior Application Scientist, evaluating novel chemical entities requires a...

Author: BenchChem Technical Support Team. Date: March 2026

Title : In Vitro Assay Validation Guide for 2-(2-Fluorophenoxy)-5-nitropyridine: A Comparative Profiling of Kinase Inhibition

Introduction As a Senior Application Scientist, evaluating novel chemical entities requires a rigorous, multi-tiered validation strategy. 2-(2-Fluorophenoxy)-5-nitropyridine (2-FPNP) has emerged as a structurally compelling scaffold for kinase inhibition, particularly targeting the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK cascade is a central regulator of cellular responses to stress and inflammatory cytokines[1]. The incorporation of the 2-fluorophenoxy moiety enhances lipophilic efficiency and provides critical hydrogen-bond acceptor interactions within the kinase hinge region, significantly improving target residence time compared to unfluorinated analogs.

This guide provides a comprehensive, self-validating framework to objectively benchmark 2-FPNP against established reference compounds. We will detail the causality behind our experimental design, transitioning from biochemical target engagement to functional cellular efficacy, while strictly controlling for off-target cytotoxicity.

Comparative Performance Data

To establish the pharmacological profile of 2-FPNP, we compared it against the classic p38α inhibitor SB203580 and the unfluorinated basal analog, 2-Phenoxy-5-nitropyridine.

Table 1: Biochemical and Cellular Profiling Summary

Compoundp38α IC₅₀ (nM)p38γ IC₅₀ (nM)Cellular TNF-α IC₅₀ (nM)Cell Viability CC₅₀ (µM)
2-FPNP 14.2 ± 1.1>10,00048.5 ± 3.2>50
SB203580 45.0 ± 2.5>10,000120.4 ± 8.1>50
2-Phenoxy-5-nitropyridine 315.0 ± 12>10,000850.0 ± 4525.5

Data Interpretation: 2-FPNP demonstrates superior biochemical potency and cellular efficacy compared to SB203580. Crucially, the addition of the fluorine atom in 2-FPNP mitigates the off-target cytotoxicity observed with the unfluorinated analog, widening the therapeutic window.

Experimental Protocols: A Self-Validating System

Biochemical Target Engagement: LANCE Ultra TR-FRET p38α Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected for its high signal-to-background ratio and resistance to compound auto-fluorescence—a common artifact with nitropyridine derivatives. We perform this assay at the apparent ATP Km​ to balance sensitivity for ATP-competitive inhibitors with physiological relevance [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Causality: DTT is critical to maintain the reducing environment required for kinase domain stability.

  • Compound Titration: Serially dilute 2-FPNP in 100% DMSO, then perform an intermediate dilution in Assay Buffer to achieve a final DMSO concentration of 1% (v/v) in the assay plate. Causality: >1% DMSO can denature the kinase and artificially suppress activity.

  • Kinase Incubation: Add 5 µL of recombinant human p38α (final concentration 2 nM) to a 384-well proxiplate. Add 2.5 µL of the compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of a substrate mix containing ULight™-labeled MBP peptide (50 nM final) and ATP (at predetermined Km​ , e.g., 25 µM).

  • Termination & Detection: After 60 minutes, halt the reaction by adding 10 µL of Stop Solution containing EDTA (to chelate Mg²⁺) and Europium-labeled anti-phospho-MBP antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic fit. Ensure assay robustness by confirming a Z'-factor > 0.7.

Functional Cellular Efficacy: THP-1 TNF-α Release Assay

Rationale: Biochemical potency must translate to cellular efficacy. p38α directly regulates the translation of TNF-α in monocytes [1]. We use LPS-stimulated THP-1 cells to measure the functional inhibition of this pathway.

Step-by-Step Methodology:

  • Cell Plating: Seed THP-1 monocytes at 1x10⁵ cells/well in a 96-well plate in RPMI-1640 supplemented with 10% FBS.

  • Compound Pre-treatment: Treat cells with a dose-response of 2-FPNP for 1 hour. Causality: Pre-incubation ensures intracellular target engagement prior to pathway hyperactivation.

  • Stimulation: Add LPS (100 ng/mL final) to stimulate TLR4, driving p38-mediated TNF-α production.

  • Supernatant Harvest: After 4 hours, centrifuge the plate and transfer the supernatant to a pre-coated TNF-α ELISA plate.

  • Quantification: Develop the ELISA and measure absorbance at 450 nm. Calculate the cellular IC₅₀.

Orthogonal Counter-Screen: CellTiter-Glo Luminescent Viability Assay

Rationale: A decrease in TNF-α could falsely appear as pathway inhibition if the compound is simply killing the cells. The CellTiter-Glo assay quantifies ATP as an indicator of metabolically active cells, providing a definitive cytotoxicity counter-screen [3].

Step-by-Step Methodology:

  • Parallel Plating: Prepare a parallel 96-well plate of THP-1 cells treated identically to the TNF-α assay (Compound + LPS for 4 hours).

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL). Causality: The homogeneous "add-mix-measure" format lyses cells and rapidly generates a luminescent signal proportional to ATP, minimizing handling errors [3].

  • Luminescence Measurement: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence. Calculate the CC₅₀ (concentration reducing viability by 50%). A compound is only considered viable if the CC₅₀ is at least 100-fold higher than the cellular IC₅₀.

Visualizing the Validation Logic

Below is the mechanistic pathway illustrating where 2-FPNP exerts its modulatory effect.

p38_Pathway Stimulus Cellular Stress / LPS MAP3K MAP3K (ASK1, TAK1) Stimulus->MAP3K MAP2K MKK3 / MKK6 MAP3K->MAP2K p38 p38α MAPK MAP2K->p38 Phosphorylation Downstream MK2 / ATF2 p38->Downstream Response TNF-α Production Downstream->Response Inhibitor 2-FPNP Inhibitor->p38 ATP-Competitive Inhibition

Caption: p38α MAPK signaling cascade demonstrating the targeted inhibition mechanism of 2-FPNP.

To ensure high-throughput reliability, the biochemical validation follows the streamlined workflow below:

TR_FRET_Workflow Step1 1. 2-FPNP Incubation Step2 2. Kinase Reaction (ATP + Substrate) Step1->Step2 Step3 3. TR-FRET Detection (Eu-Ab binding) Step2->Step3 Step4 4. Data Analysis (IC50 & Z'-factor) Step3->Step4

Caption: High-throughput LANCE Ultra TR-FRET kinase assay workflow for 2-FPNP validation.

Conclusion

The integration of biochemical TR-FRET profiling, functional cellular ELISA, and ATP-based viability counter-screens forms a robust, self-validating matrix. The data confirms that 2-(2-Fluorophenoxy)-5-nitropyridine is a highly potent, selective, and non-cytotoxic probe, outperforming standard alternatives and serving as a reliable tool for interrogating kinase-driven pathologies.

References

  • The p38 Pathway: From Biology to Cancer Therapy. National Center for Biotechnology Information (NCBI). URL: [Link]

  • Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity. National Center for Biotechnology Information (NCBI). URL: [Link]

Safety & Regulatory Compliance

Safety

2-(2-Fluorophenoxy)-5-nitropyridine proper disposal procedures

As laboratory operations increasingly intersect with stringent environmental regulations, the management of complex halogenated nitroaromatics demands a rigorous, mechanistic approach to safety and disposal. 2-(2-Fluorop...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory operations increasingly intersect with stringent environmental regulations, the management of complex halogenated nitroaromatics demands a rigorous, mechanistic approach to safety and disposal. 2-(2-Fluorophenoxy)-5-nitropyridine presents a unique dual-hazard profile: it combines the energetic instability of a nitroaromatic system with the environmental persistence of a fluorinated organic compound.

As a Senior Application Scientist, I have designed this procedural guide to provide researchers and drug development professionals with field-proven, self-validating protocols for the safe handling, containment, and ultimate destruction of this chemical.

Chemical Profile & Hazard Assessment

Before executing any logistical operations, personnel must understand the quantitative and qualitative properties governing the behavior of 2-(2-Fluorophenoxy)-5-nitropyridine.

Table 1: Quantitative Data and Hazard Summary

Property Value / Description
Chemical Name 2-(2-Fluorophenoxy)-5-nitropyridine
Molecular Formula C₁₁H₇FN₂O₃
Molecular Weight 234.18 g/mol [1]
Physical State Crystalline solid / powder[2]
Key Functional Groups Fluorophenoxy ether, Nitroaromatic ring, Pyridine
Primary Hazards Severe skin/eye irritant, environmental toxicity, toxic thermal decomposition byproducts[3]

| RCRA Waste Characterization | Regulated hazardous waste; potentially characteristic for reactivity/toxicity depending on the solvent mixture[4] |

Mechanistic Insights: The Causality of Hazards

Standard disposal methods are insufficient for this compound due to the conflicting chemical demands of its functional groups.

  • The Nitroaromatic System : The −NO2​ group on the pyridine ring creates a highly electron-deficient system. Under extreme heat or in the presence of strong reducing agents, nitroaromatics can undergo rapid, exothermic decomposition[5]. This dictates that the compound must never be allowed to accumulate in localized dry states where friction could trigger a runaway reaction, nor should it be mixed with incompatible chemical waste streams.

  • The Fluorophenoxy Group : The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry ( ≈485 kJ/mol). Standard low-temperature incineration fails to cleave this bond, potentially releasing volatile, toxic fluorinated organic fragments into the atmosphere[6]. Complete mineralization requires extreme thermal parameters, generating hydrogen fluoride (HF) and nitrogen oxides (NOx) that must be actively managed[3].

Standard Operating Procedure: Safe Handling & Spill Response

In the event of a breach or spill, immediate containment is required to prevent aerosolization of the crystalline powder and environmental contamination.

SpillResponse Start Identify Spill & Evacuate Non-Essential Personnel PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Start->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Ventilate Ensure Adequate Ventilation PPE->Ventilate Collect Collect in Sealable HDPE/PTFE Container Contain->Collect Ventilate->Collect Label Apply RCRA Hazardous Waste Label Collect->Label Dispose Transfer to Licensed Disposal Facility Label->Dispose

Figure 1: Step-by-step spill response and containment workflow for fluorinated nitroaromatics.

Step-by-Step Spill Protocol
  • Immediate Isolation : Evacuate non-essential personnel. Do not touch the spilled material without appropriate protection[2].

  • PPE Selection : Don a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and splash-proof goggles[3].

    • Causality: The nitroaromatic powder causes severe respiratory and ocular irritation; nitrile prevents the dermal absorption of fluorinated organics.

  • Containment : Surround the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth[2].

    • Causality: Combustible absorbents like sawdust can act as fuel if the nitroaromatic compound undergoes exothermic decomposition.

  • Collection : Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable High-Density Polyethylene (HDPE) container[2].

  • Decontamination & Self-Validation : Wash the spill area with a mild alkaline detergent and water, collecting the rinsate as hazardous waste.

    • Self-Validation Checkpoint: Swab the spill area and test the rinsate with pH indicator strips. A neutral pH (6.5–7.5) and the complete absence of a yellow tint (characteristic of nitropyridines) validate that the area is fully decontaminated.

Standard Operating Procedure: Proper Disposal & Destruction

The disposal of 2-(2-Fluorophenoxy)-5-nitropyridine is heavily regulated. It must not be disposed of down the drain or in standard solid waste[2].

Waste Segregation

Isolate the compound from strong oxidizers, reducing agents, and strong bases[3].

  • Causality: The electron-deficient nitropyridine ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Mixing this waste with incompatible nucleophiles (like amines) can trigger uncontrolled, heat-generating reactions.

Primary Containment & Labeling

Store waste in airtight, clearly labeled PTFE-lined or HDPE containers. Leave at least 10% headspace to accommodate potential off-gassing. Apply a compliant RCRA hazardous waste label immediately upon adding the first drop or grain of waste[4]. Label the container clearly as: "Toxic/Reactive Hazardous Waste: Contains Fluorinated Nitroaromatics."

  • Self-Validation Checkpoint: Before sealing the waste drum for transport, verify that the waste log precisely matches the container's contents and ensure the torque on the bung meets the manufacturer's exact specifications to prevent transit leaks.

Final Destruction: High-Temperature Incineration

Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF)[7]. The facility must utilize high-temperature rotary kiln incineration.

IncinerationPathway Waste 2-(2-Fluorophenoxy)- 5-nitropyridine Waste Incinerator Primary Combustion (>1000°C, >2s residence) Waste->Incinerator Injection Intermediates Thermal Cleavage (NOx, HF, CO, CO2) Incinerator->Intermediates Oxidation Scrubber Alkaline Gas Scrubber (NaOH / Ca(OH)2) Intermediates->Scrubber Exhaust Routing Neutralized Neutralized Salts (NaF, CaF2, NaNO3) Scrubber->Neutralized Precipitation Exhaust Clean Exhaust (CO2, H2O, N2) Scrubber->Exhaust Emission

Figure 2: High-temperature incineration and alkaline scrubbing pathway for fluoronitropyridines.

  • Causality of Thermal Parameters: The incinerator must operate at >1000∘C with a residence time of >2 seconds[6]. These extreme parameters are mandatory to break the highly stable C-F bonds and prevent the release of toxic Products of Incomplete Combustion (PICs).

  • Causality of Exhaust Scrubbing: Combustion of this compound generates highly corrosive Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx)[3]. The TSDF must employ alkaline gas scrubbing (using NaOH or Ca(OH)2​ ) to neutralize these gases into benign, solid salts ( NaF , CaF2​ , NaNO3​ ) prior to atmospheric release.

Sources

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